5-Iodo-3-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKBDPHSGITFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359329 | |
| Record name | 5-Iodo-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166266-19-9 | |
| Record name | 5-Iodo-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-3-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-Iodo-3-methylpyridin-2-amine (CAS No. 166266-19-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-3-methylpyridin-2-amine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring an amino group, a methyl group, and an iodine atom on the pyridine ring, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is critical for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 166266-19-9 | [1] |
| Molecular Formula | C₆H₇IN₂ | [1] |
| Molecular Weight | 234.04 g/mol | [1] |
| Appearance | Light yellow solid | |
| Melting Point | 110.2-110.5 °C | [1] |
| Boiling Point (Predicted) | 303.4 ± 42.0 °C | [1] |
| Density (Predicted) | 1.898 ± 0.06 g/cm³ | [1] |
| Flash Point (Predicted) | 137.3 °C | [1] |
| pKa (Predicted) | 5.22 ± 0.49 | [1] |
| Maximum Wavelength (λmax) | 296 nm | [1] |
| Solubility | Soluble in many organic solvents such as alcohols and ethers; poorly soluble in water at room temperature. | [1] |
Spectral Data
Experimental Protocols
This compound is a key substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the high reactivity of the carbon-iodine bond. Below is a detailed, representative protocol for a Suzuki-Miyaura coupling reaction.
Synthesis of 5-Aryl-3-methylpyridin-2-amine via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar bromo- and iodopyridine derivatives.[2][3][4]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)
-
Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-2.5 eq.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with iodo-substrates are often faster than with bromo-analogues.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-aryl-3-methylpyridin-2-amine.
Applications in Drug Discovery and Medicinal Chemistry
2-Aminopyridine derivatives are recognized as important scaffolds in medicinal chemistry. They are key components in the synthesis of various biologically active molecules, including inhibitors of kinases and other enzymes.[5][6]
Role as an Intermediate for Inducible Nitric Oxide Synthase (iNOS) Inhibitors
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory and neurodegenerative diseases.[7][8] Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. Derivatives of 2-aminopyridine have been identified as potent and selective inhibitors of iNOS.[7][8][9] this compound serves as a valuable starting material for the synthesis of such inhibitors through functionalization at the 5-position via cross-coupling reactions.
The general workflow for utilizing this compound in the synthesis of a potential iNOS inhibitor is depicted below.
Caption: Synthetic workflow from this compound to a potential iNOS inhibitor.
iNOS Signaling Pathway and Inhibition
The diagram below illustrates a simplified signaling pathway leading to the production of nitric oxide by iNOS and the point of inhibition by 2-aminopyridine derivatives. Inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines, activate intracellular signaling cascades that lead to the transcription and translation of the iNOS enzyme. Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide as a byproduct. 2-Aminopyridine-based inhibitors can competitively bind to the active site of iNOS, preventing the binding of the natural substrate L-arginine and thereby blocking the production of nitric oxide.
Caption: Simplified iNOS signaling pathway and inhibition by 2-aminopyridine derivatives.
Safety Information
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis. Its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes it an important tool for researchers in drug discovery and materials science. The ability to use this compound to synthesize potential therapeutic agents, such as iNOS inhibitors, highlights its significance in medicinal chemistry.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Spectroscopic Profile of 5-Iodo-3-methylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Iodo-3-methylpyridin-2-amine, a molecule of interest in pharmaceutical and organic synthesis. Due to the limited availability of experimentally derived spectra in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines detailed experimental protocols for the acquisition of such data, serving as a practical resource for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet | 1H | H6 |
| ~ 7.4 - 7.6 | Doublet | 1H | H4 |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amino protons (-NH₂) are expected to be broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 | C2 |
| ~ 150 - 154 | C6 |
| ~ 145 - 149 | C4 |
| ~ 120 - 124 | C3 |
| ~ 80 - 85 | C5 |
| ~ 18 - 22 | -CH₃ |
Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to the solvent signal (CDCl₃, δ = 77.16 ppm).
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch |
| 1640 - 1600 | Strong | N-H bend (scissoring) |
| 1580 - 1450 | Medium to Strong | C=C and C=N ring stretching |
| 1335 - 1250 | Strong | Aromatic C-N stretch |
| ~ 850 | Strong | C-H out-of-plane bend |
| ~ 600 - 500 | Medium | C-I stretch |
Predicted as a KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 234 | [M]⁺ (Molecular ion) |
| 219 | [M - CH₃]⁺ |
| 107 | [M - I]⁺ |
| 92 | [M - I - CH₃]⁺ |
Predicted for Electron Ionization (EI) mass spectrometry. The molecular ion peak is expected to be prominent. Fragmentation patterns would likely involve the loss of the iodine atom and the methyl group.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2][3][4]
-
For quantitative measurements, an internal standard can be added.
-
Filter the solution through a small plug of cotton or glass wool into a standard 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely.
2. Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a pulse sequence with a 90° pulse angle.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
2. Data Acquisition (FT-IR):
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.[5]
-
Record the sample spectrum by passing an infrared beam through the pellet.[5][6][7]
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
1. Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[8]
-
A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation for positive ion mode analysis.[9]
2. Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate charged droplets.[10][11][12]
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the general workflows for the described spectroscopic techniques.
Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Rutgers_MS_Home [react.rutgers.edu]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Commercial Availability and Technical Profile of 5-Iodo-3-methylpyridin-2-amine
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthetic protocol for 5-Iodo-3-methylpyridin-2-amine (CAS No. 166266-19-9). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Commercial Availability
This compound is available from a range of chemical suppliers specializing in research and development quantities. The compound is typically offered in purities of 98% or higher. Researchers seeking to procure this chemical can refer to the suppliers listed below. It is important to note that this compound is intended for research and manufacturing purposes only and not for medical or consumer use.[1]
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Additional Information |
| TCI America | >98.0% (GC) | Air sensitive, store under inert gas.[2] |
| Lab Pro Inc. | Min. 98.0% (GC,T) | Very pale yellow solid.[1] |
| SynQuest Laboratories | --- | Also known as 2-Amino-5-iodo-3-picoline.[3] |
| Chem-Impex | ≥ 99% (HPLC) | Described as a greyish blue crystalline powder. |
| BOC Sciences | --- | Marketed as a useful research chemical.[4] |
| Arctom | --- | Available in flexible and reagent sizes.[5] |
| GlobalChemMall | --- | Provides PSA and LogP values.[6] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is crucial to consult the Safety Data Sheet (SDS) from the respective supplier for comprehensive safety and handling information.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 166266-19-9 | [3][7] |
| Molecular Formula | C₆H₇IN₂ | [3][7] |
| Molecular Weight | 234.04 g/mol | [3][7] |
| Appearance | White to tan powder, crystalline solid, or greyish blue crystalline powder. | [8] |
| Melting Point | 109.0 to 113.0 °C | [2] |
| 111 °C | [1] | |
| 110.2-110.5°C | [9] | |
| Boiling Point | 303.4±42.0 °C (Predicted) | [9] |
| Density | 1.898±0.06 g/cm³ (Predicted) | [9] |
| Solubility | Soluble in Methanol | [2] |
| Maximum UV Absorption (λmax) | 296 nm | [9] |
Representative Synthetic Protocol
A specific, peer-reviewed synthesis protocol for this compound was not found in the public domain. However, based on general methods for the iodination of 2-aminopyridine derivatives, a representative experimental protocol can be proposed. The following procedure is a hypothetical method derived from established chemical principles for the regioselective iodination of aminopyridines.
3.1 Materials and Reagents
-
2-Amino-3-methylpyridine
-
N-Iodosuccinimide (NIS)
-
Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
3.2 Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add concentrated sulfuric acid (1.0 equivalent) to the cooled solution while stirring. Following this, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate to neutralize any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate to neutralize the acid. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
This is a representative protocol and may require optimization.
Applications and Logical Relationships
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[8] The presence of the amino group and the iodine atom on the pyridine ring allows for a variety of chemical transformations. The iodine atom can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. The amino group can be functionalized or can direct the regioselectivity of further reactions. This dual functionality makes it a key intermediate in the synthesis of more complex molecules with potential biological activity.[10]
Caption: Application workflow of this compound.
Synthetic Workflow Diagram
The following diagram illustrates a plausible synthetic pathway for this compound from 2-Amino-3-methylpyridine.
Caption: Step-by-step synthetic workflow for this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. 2-Amino-5-iodo-3-methylpyridine | 166266-19-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. CAS 166266-19-9 | 3H30-H-13 | MDL MFCD02102422 | 2-Amino-5-iodo-3-methylpyridine | SynQuest Laboratories [synquestlabs.com]
- 4. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C6H7IN2 | CID 959586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. chemimpex.com [chemimpex.com]
The Discovery and Synthesis of 5-Iodo-3-methylpyridin-2-amine: An In-depth Technical Guide
Introduction
5-Iodo-3-methylpyridin-2-amine, with the Chemical Abstracts Service (CAS) registry number 166266-19-9, is a substituted aminopyridine that serves as a crucial building block in the synthesis of a variety of more complex molecules. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its importance lies in its utility as an intermediate in the development of pharmaceuticals and agrochemicals. This technical guide outlines the key physicochemical properties of this compound and details a plausible and well-supported synthetic pathway for its preparation, based on established chemical methodologies for analogous compounds.
Physicochemical and Characterization Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its identification, handling, and use in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇IN₂ |
| Molecular Weight | 234.04 g/mol |
| CAS Number | 166266-19-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 88-95 °C |
Source:[1]
Table 2: Spectroscopic Data for Precursor 2-Amino-5-bromo-3-methylpyridine
| Spectroscopy | Data |
| ¹H NMR | Spectra available |
| FTIR | Spectra available |
| Raman | Spectra available |
Source:[2]
Proposed Synthesis Pathway
The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). The first step involves the bromination of the pyridine ring to yield 2-amino-5-bromo-3-methylpyridine. The subsequent step is a halogen exchange reaction, replacing the bromine atom with iodine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, based on established procedures for the synthesis of its precursors and analogous compounds.
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
This procedure is based on the bromination of 2-amino-3-methylpyridine.
Materials:
-
2-amino-3-methylpyridine
-
Acetic anhydride
-
Liquid bromine
-
Sodium hydroxide solution (40%)
-
Water
-
Four-necked flask
-
Oil bath
-
Stirrer
-
Apparatus for thin-layer chromatography (TLC) monitoring
Procedure:
-
To a 250 ml four-necked flask, add 10.8 g (0.1 mol) of 2-amino-3-methylpyridine and 12.3 g (0.12 mol) of acetic anhydride.[3][4]
-
Heat the mixture to reflux in an oil bath. Monitor the reaction progress using thin-layer chromatography until the starting material is consumed.[3][4]
-
Slowly add 17.6 g (0.11 mol) of liquid bromine to the cooled mixture.[3][4]
-
Add water to the reaction vessel until all solid material has dissolved.[3][4]
-
Filter the resulting solid, dry it, and recrystallize to obtain 2-amino-5-bromo-3-methylpyridine.[3][4] A yield of 64% has been reported for this transformation.[3]
Step 2: Synthesis of this compound (Halogen Exchange)
This proposed procedure is based on a Finkelstein-type halogen exchange reaction, a common method for preparing iodoarenes from bromoarenes.
Materials:
-
2-amino-5-bromo-3-methylpyridine
-
Sodium iodide
-
Copper(I) iodide (catalyst)
-
N,N'-Dimethylethylenediamine (ligand)
-
Dioxane (solvent)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2-amino-5-bromo-3-methylpyridine (1 equivalent), sodium iodide (2 equivalents), and copper(I) iodide (0.05 - 0.1 equivalents).
-
Add anhydrous dioxane as the solvent.
-
Add N,N'-dimethylethylenediamine (0.1 - 0.2 equivalents) as a ligand to facilitate the reaction.
-
Seal the flask and heat the reaction mixture with stirring. The reaction temperature can range from 80 to 120°C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of ammonia or sodium thiosulfate to remove the copper catalyst.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Role as a Synthetic Building Block
This compound is a versatile intermediate in organic synthesis. The presence of the amino and iodo groups, along with the methyl group on the pyridine ring, allows for a variety of subsequent chemical transformations. The amino group can be acylated, alkylated, or diazotized, while the iodo group is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes it a valuable precursor for the synthesis of complex molecules with potential biological activity.[5][6]
Caption: The role of this compound as a versatile synthetic intermediate.
While the specific historical discovery of this compound is not well-documented, its synthesis is achievable through a logical and scalable pathway from readily available starting materials. The detailed protocols provided, based on established chemical literature, offer a clear guide for its preparation. The compound's true significance is realized in its role as a versatile building block, enabling the synthesis of a wide range of more complex and potentially bioactive molecules for the pharmaceutical and agrochemical industries. Further research into novel applications of this compound will continue to underscore its importance in synthetic organic chemistry.
References
An In-depth Technical Guide to the Reactivity of the C-I Bond in 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in 2-aminopyridine scaffolds. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The C-I bond serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, making it a crucial tool in the synthesis of novel therapeutics.
Core Concepts: Reactivity and Strategic Importance
The reactivity of the C-I bond in 2-amino-iodopyridines is primarily dictated by its bond strength and the electronic nature of the pyridine ring. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to palladium(0) catalysts, which is the key initiation step in many cross-coupling reactions.[1] This inherent reactivity allows for selective functionalization, even in the presence of other halogens like bromine or chlorine, by carefully controlling reaction conditions.[1]
The 2-aminopyridine moiety itself can act as a directing group, influencing the regioselectivity of certain reactions.[2] This combination of a reactive C-I bond and the inherent properties of the 2-aminopyridine scaffold makes these compounds powerful building blocks in drug discovery programs.
Key Cross-Coupling Reactions and Applications
The C-I bond on a 2-aminopyridine ring readily participates in several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the synthesis of complex organic molecules and libraries of compounds for biological screening.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound. For 2-amino-iodopyridines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Quantitative Data for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Entry | Halogenated Pyridine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-16 | High (Typical)[1] |
| 2 | 2-Chloropyridine derivative | Arylboronic acid | (NHC)Pd(cinn)Cl (0.5) | NaHCO₃ | H₂O | Ambient | - | 39-99[3] |
| 3 | 2-Bromopyridine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand | KF | Dioxane | 110 | - | Good to Excellent[4] |
| 4 | 2-Amino-4-bromopyridine | Arylboronic acid | Pd(OAc)₂/SPhos (1-5) | K₃PO₄ | Dioxane/H₂O | 90 | 8-24 | High (Typical)[5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine
This protocol details the selective coupling at the C-4 position, leveraging the higher reactivity of the C-I bond.[1]
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-4-iodopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling is a highly effective method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is instrumental in synthesizing alkynyl-substituted 2-aminopyridines, which are valuable intermediates in medicinal chemistry.
Quantitative Data for Sonogashira Coupling of Halogenated Aminopyridines
| Entry | Halogenated Pyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-iodopyridine | TMS-acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | TEA | CH₃CN | RT | 0.5 | 96[8] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[9] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-5-iodopyridine
This protocol is adapted from a procedure for the synthesis of 2-Amino-5-(trimethylsilyl)ethynylpyridine.[8]
-
Reaction Setup: To a solution of 2-amino-5-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.05 equiv) in acetonitrile, add triethylamine (6.0 equiv) and TMS-acetylene (2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Workup: Filter the reaction mixture through a pad of celite and evaporate the filtrate under reduced pressure.
-
Purification: Purify the crude material by silica gel column chromatography to yield the desired product.
Sonogashira Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] It is a powerful tool for synthesizing N-aryl and N-heteroaryl 2-aminopyridines from 2-amino-iodopyridines and various primary or secondary amines. This reaction is highly valued for its broad substrate scope and functional group tolerance.[10]
Experimental Protocol: General Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, which can be adapted for iodo-analogs.[12]
-
Reaction Setup: In a sealed tube, combine the 2-amino-iodopyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., NaOt-Bu or Cs₂CO₃).
-
Solvent: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction is worked up by partitioning between an organic solvent and water. The product is then purified by chromatography.
Biological Significance and Drug Development
2-Aminopyridine derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules. Their synthesis often relies on the reactivity of the C-I bond for diversification.
Inhibitors of Signaling Pathways
Many 2-aminopyridine derivatives function as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[13]
-
JAK2 Inhibitors: The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases critical for cytokine signaling pathways. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms and other cancers.[14] Several 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors. For example, compound 21b showed high inhibitory activity against JAK2 with an IC₅₀ of 9 nmol/L and significant selectivity over other JAK family members.[13] Another compound, 16m-(R) , exhibited an IC₅₀ of 3 nM against JAK2.
-
ROS1/ALK Inhibitors: In non-small cell lung cancer, chromosomal rearrangements can lead to fusion proteins involving ROS1 and ALK kinases, driving oncogenic signaling. While inhibitors like Crizotinib are effective, drug resistance is a major challenge.[15] Novel 2-aminopyridine derivatives have been designed as dual ROS1/ALK inhibitors to combat resistance, with some compounds showing high potency against resistant mutants like ROS1G2032R and ALKG1202R.[15]
-
PI3Kδ Inhibitors: The phosphoinositide-3-kinase (PI3K) pathway is frequently overactivated in human cancers, regulating cell proliferation and survival.[16] 2-aminopyridine derivatives have been designed as PI3Kδ inhibitors for hematological cancers, with compound MR3278 showing superior PI3Kδ inhibitory activity (IC₅₀ = 30 nM) compared to the approved drug Idelalisib.[16]
JAK/STAT Signaling Pathway
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.
Conclusion
The C-I bond in 2-aminopyridines is a highly reactive and synthetically valuable functional group. Its propensity to participate in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a powerful platform for the synthesis of diverse molecular scaffolds. For researchers in drug development, mastering the chemistry of this moiety is essential for creating novel therapeutics that target critical signaling pathways in diseases like cancer and inflammation. The methodologies and data presented in this guide offer a solid foundation for the strategic design and synthesis of next-generation 2-aminopyridine-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Substituted Iodopyridines: A Technical Guide to Their Applications in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Substituted iodopyridines have emerged as indispensable building blocks in modern chemistry, offering a unique combination of reactivity and structural versatility. Their applications span from the synthesis of life-saving pharmaceuticals to the development of novel materials. This technical guide provides an in-depth exploration of the potential applications of substituted iodopyridines, with a focus on their role in medicinal chemistry and as pivotal intermediates in catalytic cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate their practical application in the laboratory.
Medicinal Chemistry: Scaffolds for Targeted Therapies
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of an iodine substituent significantly enhances the synthetic utility of the pyridine core, allowing for the facile introduction of diverse chemical functionalities through various C-C and C-N bond-forming reactions.[2][3] This has made substituted iodopyridines highly valuable in the development of targeted therapies, particularly in oncology.
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Substituted iodopyridines serve as key precursors for the synthesis of potent and selective kinase inhibitors.[1][4] The iodine atom acts as a versatile handle for introducing various substituents that can interact with the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.
Derivatives of 2,6-dichloro-4-iodopyridine have shown significant promise as anticancer agents by targeting key protein kinases involved in cancer cell proliferation and survival.[4] For instance, the 2,4,6-trisubstituted pyridine scaffold derived from this starting material is a privileged structure for designing potent kinase inhibitors.[4]
Table 1: In Vitro Anticancer Activity of Representative Iodopyridine-Derived Compounds
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 12b | Hep-2 (Larynx Carcinoma) | 11 | [6][7] |
| HepG2 (Liver Carcinoma) | 13 | [6][7] | |
| MCF-7 (Breast Adenocarcinoma) | 11 | [6][7][8] | |
| A375 (Melanoma) | 11 | [6][7] | |
| Pyridone Analog 1 | A549 (Lung Carcinoma) | ~0.008-0.015 | [8] |
| MCF-7 (Breast Adenocarcinoma) | ~0.008-0.015 | [8] | |
| Tetralin-pyridone 6a | Hela (Cervical Carcinoma) | 7.1 | [9] |
| Tetralin-pyridone 6b | Hela (Cervical Carcinoma) | 10.9 | [9] |
| Tetralin-thioxopyridine 7a | Hela (Cervical Carcinoma) | 8.1 | [9] |
| Tetralin-thioxopyridine 7b | Hela (Cervical Carcinoma) | 5.9 | [9] |
| Tetralin-thioxopyridine 7c | Hela (Cervical Carcinoma) | 6.5 | [9] |
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[10][11] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[10][11] Consequently, JAK kinases have become important therapeutic targets. Several pyridine-based molecules have been developed as inhibitors of the JAK-STAT pathway.[12][13] The synthesis of these inhibitors often utilizes substituted iodopyridines as key intermediates to introduce the necessary pharmacophores for potent and selective inhibition.
Organic Synthesis: Versatile Building Blocks for Cross-Coupling Reactions
Substituted iodopyridines are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions.[2][3][14] This allows for the construction of complex molecular architectures from simple precursors. The differential reactivity of various halogen substituents on the pyridine ring (I > Br > Cl) can be exploited for sequential and regioselective functionalization.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[14][15] Substituted iodopyridines are excellent substrates for this reaction, enabling the introduction of a wide range of aryl and heteroaryl groups.[14][15]
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Iodopyridines
| Iodopyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dichloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [3] |
| 4-Iodopyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 97.8 | [15] |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 83 | [16] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [1] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.[3][14] These products can serve as versatile intermediates for further transformations.
Table 3: Representative Yields for Sonogashira Coupling of Iodopyridines
| Iodopyridine Substrate | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dichloro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | NEt₃ | THF | RT-60 | 80-90 | [3] |
| o-Iodoanilines | Phenylacetylene | (PPh₃)₂CuBH₄ | - | DBU | - | 120 | >99 | [17] |
| 4-Iodoanisole | Phenylacetylene | CuI | - | K₂CO₃ | Water | 100 | Good | [17] |
| Aryl Iodide | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | up to 96 | [18] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the pyridine ring.[4][19] This reaction is particularly valuable in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.
Table 4: Representative Yields for Buchwald-Hartwig Amination of Iodopyridines
| Iodopyridine Substrate | Amine | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodopyridine | Pyridin-3-amine | Ni(acac)₂ | - | - | - | 86 | [4][19] |
| 4-Iodopyridine | Pyridin-3-amine | Ni(acac)₂ | - | - | - | 83 | [4] |
| Aryl Iodide | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 70-90 | [2] |
| Aryl Iodide | Dodecylamine | Ni(acac)₂ | - | - | - | 95 | [4][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving substituted iodopyridines.
General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloro-4-iodopyridine
Materials:
-
2,6-Dichloro-4-iodopyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Anhydrous Toluene/Water mixture
-
Schlenk flask or microwave reactor vial
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[3]
-
Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask.[3]
-
Stir the reaction mixture vigorously and heat to 100 °C for 12 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-2,6-dichloropyridine.
General Procedure for Sonogashira Coupling of 2,6-Dichloro-4-iodopyridine
Materials:
-
2,6-Dichloro-4-iodopyridine
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (2 mol%)
-
Triethylamine (NEt₃, 3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).[3]
-
Add anhydrous THF (10 mL per mmol of the halide) followed by the terminal alkyne (1.2 eq).[3]
-
Add triethylamine (3 eq) to initiate the reaction.[3]
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction mixture and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove precipitated salts.[3]
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
High-Throughput Screening (HTS) of Kinase Inhibitors
This protocol outlines a general workflow for a fluorescence-based high-throughput screening assay to identify kinase inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the binding of a drug to its target protein in a cellular context.[20][21][22] The principle is that ligand binding increases the thermal stability of the target protein.[21]
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., an iodopyridine-derived inhibitor) or vehicle control.
-
Heating: Heat cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature, typically by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
Substituted iodopyridines are undeniably powerful and versatile tools in the arsenal of chemists. Their strategic importance in medicinal chemistry is evident from their role as key intermediates in the synthesis of targeted therapies, particularly kinase inhibitors. In parallel, their utility in organic synthesis is underscored by their reliable performance in a variety of robust cross-coupling reactions, enabling the construction of complex and diverse molecular frameworks. The detailed protocols and quantitative data provided in this guide aim to empower researchers to fully harness the potential of substituted iodopyridines in their drug discovery and synthetic endeavors.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pharmaceutical intervention in the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 16. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 17. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Theoretical Properties of 5-Iodo-3-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-3-methylpyridin-2-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine core substituted with an amino group, a methyl group, and an iodine atom, confers upon it a versatile reactivity profile. This document provides a comprehensive overview of the theoretical and known properties of this compound, including its physicochemical characteristics, spectroscopic profile, and its significant role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental methodologies for its synthesis, derived from analogous compounds, are presented, alongside visualizations of its chemical structure and relevant reaction pathways to facilitate a deeper understanding of its utility in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature, with properties that make it a valuable reagent in a variety of chemical transformations.[1] The presence of the iodine atom significantly increases its molecular weight and influences its reactivity, particularly in cross-coupling reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₇IN₂ | [2] |
| Molecular Weight | 234.04 g/mol | [2] |
| Appearance | Greyish blue crystalline powder | [1] |
| Melting Point | 109.0 to 113.0 °C | TCI |
| Boiling Point (Predicted) | 303.4 ± 42.0 °C | ChemBK |
| Density (Predicted) | 1.898 ± 0.06 g/cm³ | ChemBK |
| CAS Number | 166266-19-9 | [2] |
Spectroscopic Properties
Detailed experimental spectra for this compound are not widely published. However, based on the known spectra of analogous compounds such as 2-amino-3-methylpyridine and other substituted pyridines, the following theoretical spectroscopic characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino group protons. The chemical shifts would be influenced by the electronic effects of the substituents on the pyridine ring. The two aromatic protons are expected to appear as distinct signals in the aromatic region. The methyl protons would likely appear as a singlet in the upfield region, while the amino protons would present as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the positions of the iodo, methyl, and amino substituents. The carbon bearing the iodine atom is expected to be significantly shifted to a lower field.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3500-3300 (two bands) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Methyl) | 2980-2850 |
| C=C and C=N Stretch (Pyridine Ring) | 1600-1450 |
| C-I Stretch | 600-500 |
Synthesis and Reactivity
This compound is typically synthesized from its non-iodinated precursor, 3-methylpyridin-2-amine. The introduction of the iodine atom is achieved through an electrophilic iodination reaction.
Experimental Protocol: Synthesis of this compound (Representative)
This protocol is adapted from the synthesis of the analogous compound, 2-amino-5-bromo-3-iodopyridine.[3]
Materials:
-
3-methylpyridin-2-amine
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Sulfuric Acid (H₂SO₄)
-
Ammonia solution
-
Ethanol
Procedure:
-
A solution of 3-methylpyridin-2-amine in 2M sulfuric acid is prepared in a reaction vessel and stirred.
-
Potassium iodate is added portion-wise to the stirred solution.
-
The mixture is heated to 100 °C.
-
A solution of potassium iodide in water is added dropwise over 30 minutes.
-
The reaction mixture is stirred for an additional 1.5 hours at 100 °C and then cooled to room temperature.
-
The pH of the aqueous phase is adjusted to 8 with ammonia solution.
-
The mixture is cooled to 10 °C for 1 hour to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Role in Organic Synthesis
The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions.[1] These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds. The amino group can also be further functionalized, adding to the molecule's versatility as a building block.[1]
Role in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Precursor to Kinase Inhibitors
This compound serves as a foundational scaffold for the synthesis of inhibitors targeting kinases such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[4] The general strategy involves using the iodo-substituted pyridine as a core to which other molecular fragments are attached via cross-coupling reactions to generate potent and selective kinase inhibitors.
Caption: Role in kinase inhibitor synthesis.
Sonogashira Coupling Workflow
A common application of this compound is in the Sonogashira coupling reaction to form a carbon-carbon bond with a terminal alkyne. This reaction is instrumental in building the molecular complexity required for potent kinase inhibition.
Experimental Protocol: Sonogashira Coupling (General)
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction flask under an inert atmosphere, add this compound, the terminal alkyne, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by removing the solvent and purifying the product by column chromatography.
Caption: Sonogashira coupling experimental workflow.
Computational Chemistry Insights (Theoretical)
Molecular Electrostatic Potential (MEP)
A calculated MEP map would likely show a region of negative electrostatic potential (red) around the nitrogen atom of the pyridine ring and the amino group, indicating their nucleophilic character. The area around the hydrogen atoms of the amino group would exhibit a positive potential (blue), highlighting their ability to act as hydrogen bond donors. The iodine atom would also influence the electrostatic potential distribution.
Caption: Conceptual MEP map of the molecule.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an essential precursor for the synthesis of complex heterocyclic compounds. Its prominent role in the development of targeted cancer therapies, such as kinase inhibitors, underscores its importance for researchers and scientists in the field of drug discovery. This guide provides a foundational understanding of its theoretical properties and practical applications, serving as a valuable resource for its effective utilization in research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H7IN2 | CID 959586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijssst.info [ijssst.info]
- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Iodo-3-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in medicinal chemistry for the formation of carbon-carbon bonds. This protocol details the palladium-catalyzed Suzuki coupling of 5-iodo-3-methylpyridin-2-amine with various arylboronic acids. This reaction is pivotal for the synthesis of 5-aryl-3-methylpyridin-2-amine derivatives, a scaffold of significant interest in drug discovery due to its presence in a variety of biologically active compounds. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling an invaluable method for generating libraries of compounds for screening and lead optimization.[1][2][3][4]
Reaction Scheme
The general reaction scheme involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid used.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and water mixture, or Isopropanol and water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-2.5 eq.).
-
Add the palladium catalyst (0.03-0.05 mmol, 3-5 mol%).
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[5][6]
-
Heat the reaction mixture to the desired temperature (typically 85-95 °C) with vigorous stirring.[5][6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the mixture. Otherwise, dilute the mixture with ethyl acetate or a similar organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-methylpyridin-2-amine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical quantitative data for the Suzuki coupling reaction of a halo-methylpyridin-amine, which can be adapted for this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Arylboronic Acid | 1.2 - 1.5 equivalents | [7] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (3 mol%) | [5][7] |
| Base | K₃PO₄ (2.5 eq.) or K₂CO₃ (2.0 eq.) | [5][7] |
| Solvent System | 1,4-Dioxane/Water (4:1) or Isopropanol/Water | [5][7] |
| Temperature | 85 - 95 °C | [5] |
| Reaction Time | 8 - 16 hours | [7] |
| Typical Yield | Moderate to good | [5][8] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be critical, and in some cases, cesium carbonate or other bases may be more effective.
-
Dehalogenation: Dehalogenation of the starting material can be a competing side reaction. Using a less reactive catalyst or lower reaction temperatures may mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes be beneficial, but significant homocoupling may indicate issues with the catalyst or reaction conditions.
-
Purity of Reagents: Ensure that the solvents are appropriately degassed and that the reagents, particularly the boronic acid, are of high purity. Boronic acids can be prone to degradation and should be stored under appropriate conditions.[9]
By following this detailed protocol and considering the provided data and workflow, researchers can effectively synthesize novel 5-aryl-3-methylpyridin-2-amine derivatives for various applications in drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-3-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug development, enabling the synthesis of arylamines and N-heteroarylamines, which are prevalent structural motifs in a vast array of pharmaceutical agents. The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have made it an indispensable tool in modern organic synthesis.[2]
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-Iodo-3-methylpyridin-2-amine. This substrate is a valuable building block for the synthesis of substituted aminopyridines, which are key intermediates in the development of various biologically active compounds. The presence of both an iodo and an amino group on the pyridine ring requires careful optimization of reaction conditions to achieve selective N-arylation at the 5-position.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The C-I bond is significantly more reactive than C-Br or C-Cl bonds, allowing for selective activation at the 5-position.[3]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-substituted 3-methylpyridin-2,5-diamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst, influencing reaction rates and yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent side reactions.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various classes of amines. These are representative examples, and optimization may be required for specific substrates.
Table 1: Coupling with Primary Aliphatic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12-18 | 90-98 |
Table 2: Coupling with Secondary Aliphatic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (3) | BINAP (4.5) | NaOtBu (1.5) | Toluene | 100 | 18-24 | 75-85 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (3) | LHMDS (1.5) | THF | 80 | 12-16 | 80-90 |
Table 3: Coupling with Arylamines (Anilines)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 88-96 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 85-92 |
| 3 | 4-Trifluoromethylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12-18 | 82-90 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination with Primary and Secondary Amines
This protocol provides a general starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add this compound and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at the specified temperature (typically 80-110 °C) for the indicated time.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-methylpyridin-2,5-diamine.
Protocol 2: Procedure for Volatile Amines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., methylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Sealed reaction tube
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Key components influencing the Buchwald-Hartwig amination outcome.
References
Application Notes and Protocols for 5-Iodo-3-methylpyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-3-methylpyridin-2-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its structure, featuring a pyridine ring substituted with an amino group, a methyl group, and an iodine atom, makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the iodine atom is particularly advantageous, serving as a handle for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are fundamental in modern drug discovery, enabling the efficient construction of complex molecular architectures.
This document provides detailed application notes on the utility of this compound in the development of kinase inhibitors, along with specific experimental protocols for its derivatization.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminopyridine moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, involved in immunity, cell proliferation, and differentiation.[2] Dysregulation of this pathway is a key factor in myeloproliferative neoplasms and autoimmune diseases.[2][3] this compound serves as a valuable starting material for the synthesis of potent and selective JAK2 inhibitors.[3][4]
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress.[5][6] Inhibition of p38 MAP kinase is a promising therapeutic strategy for the treatment of inflammatory diseases such as rheumatoid arthritis.[5][6] The 2-aminopyridine scaffold derived from this compound can be elaborated to produce potent p38 MAP kinase inhibitors.
Quantitative Data: Biological Activity of Derived Compounds
The following table summarizes the in vitro biological activity of representative kinase inhibitors synthesized from scaffolds analogous to this compound. This data highlights the potential for developing highly potent compounds from this versatile building block.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| A8 | JAK2 | 5 | p-STAT inhibition | Ba/F3 | [3][7] |
| 3f | JAK1 | 3.4 | Proliferation | Various | [8] |
| 3f | JAK2 | 2.2 | Proliferation | Various | [8] |
| 3f | JAK3 | 3.5 | Proliferation | Various | [8] |
| 9e | p38α | 38 | Enzyme Assay | - | [5] |
| 6f | p38α | 81 | Enzyme Assay | - | [5] |
| 11d | p38α | 45 | Enzyme Assay | - | [9] |
Note: The compounds listed are structurally related derivatives and are presented to demonstrate the potential of the 2-aminopyridine scaffold. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound are provided below.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a JAK2 Inhibitor Precursor
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of various kinase inhibitors. The conditions are adapted from procedures for structurally similar substrates.[4]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of Alkyne Derivatives
This protocol details the Sonogashira coupling of this compound with a terminal alkyne, a reaction useful for introducing a linear, rigid linker into a molecule.[3][10]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Tetrahydrofuran (THF) (co-solvent, if needed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add the amine base (and THF if necessary). The mixture should be stirred to ensure dissolution.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
JAK-STAT Signaling Pathway and Inhibition
Caption: The JAK-STAT signaling pathway and its inhibition.
p38 MAPK Signaling Pathway and Inhibition
Caption: The p38 MAPK signaling pathway and its inhibition.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Iodo-3-methylpyridin-2-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-3-methylpyridin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive iodine atom and a nucleophilic amino group on a pyridine scaffold, makes it an ideal substrate for diversification through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are foundational methods for constructing carbon-carbon and carbon-nitrogen bonds.[1][2] The ability to efficiently couple this intermediate with a wide array of partners allows for the rapid generation of molecular complexity and the synthesis of novel compounds for drug discovery and functional materials development.[1]
This document provides detailed application notes and optimized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The protocols are based on established methodologies for structurally similar substrates and are intended to serve as a robust starting point for reaction optimization.
Application Notes: Key Reaction Parameters
The success of palladium-catalyzed cross-coupling reactions with this compound hinges on the careful selection of the catalyst system, base, and solvent. The presence of the free amino group on the pyridine ring can potentially interfere with the catalytic cycle; however, modern catalyst systems often circumvent the need for protection/deprotection steps.[3]
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) and, more critically, the phosphine ligand is paramount.[1]
-
For Suzuki-Miyaura Coupling: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic and effective catalyst.[2] For more challenging couplings, catalyst systems using bulky, electron-rich phosphine ligands like XPhos or N-Heterocyclic Carbene (NHC) ligands such as Pd-PEPPSI-IPr can offer improved yields.[3][4]
-
For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. Sterically hindered biaryl phosphine ligands like XPhos, and Xantphos are often employed to facilitate the crucial reductive elimination step.[5][6] The choice of ligand can influence the scope of compatible amines.[7]
-
For Sonogashira Coupling: This reaction typically requires a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[8][9] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which is the active species in the transmetalation step.[8]
-
-
Base: The base plays a crucial role in the catalytic cycle, participating in the transmetalation step in Suzuki couplings and deprotonating the amine in Buchwald-Hartwig reactions.[6][10]
-
Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used for Suzuki reactions, often in an aqueous-organic solvent mixture.[2][3]
-
Stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are typically required for Buchwald-Hartwig aminations.[6]
-
Organic bases, most commonly triethylamine (Et₃N), are used in Sonogashira couplings to neutralize the HX produced during the reaction and assist in the formation of the copper acetylide.[9]
-
-
Solvent: The solvent must be capable of solubilizing the reactants and be stable at the required reaction temperature. Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Mixtures of solvents like 1,4-dioxane/water or toluene/water are common for Suzuki couplings.[2][4] Anhydrous THF can also be effective.[4]
-
Aprotic polar solvents such as toluene, dioxane, or THF are standard for Buchwald-Hartwig aminations.[6]
-
DMF is an effective solvent for Sonogashira couplings of aminopyridines.[9]
-
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the cross-coupling of this compound with various coupling partners. These conditions are adapted from established protocols for structurally analogous aminopyridines and serve as an excellent starting point for optimization. The iodo-substituent on the target molecule is generally more reactive than the bromo-analogues cited, which may allow for milder conditions or shorter reaction times.
Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids (Conditions adapted from protocols for 5-bromo-2-methylpyridin-3-amine and 2-Amino-5-bromo-4-methylpyridine[2][4])
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 85-95 | 12-16 | Good to Excellent |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100-110 | 12-24 | High |
| Pd-PEPPSI-IPr (3) | - | K₂CO₃ (2.0) | THF | 60-80 | 4-12 | High |
Table 2: Buchwald-Hartwig Amination with Primary and Secondary Amines (Conditions adapted from protocols for 2-Amino-5-bromo-4-methylpyridine[6])
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Arylamine | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 |
| Alkylamine (Primary) | Pd(OAc)₂ (2.0) | BrettPhos (4.0) | NaOt-Bu (1.4) | Toluene | 100 | 8-16 |
| Amide/Heterocycle | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 |
| Amine (Secondary) | Pd(OAc)₂ (2.0) | dppp (4.0) | NaOt-Bu (1.4) | Toluene | 80-100 | 12-24 |
Table 3: Sonogashira Coupling with Terminal Alkynes (Conditions adapted from protocols for 2-amino-3-bromopyridines[9])
| Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (~1.5 mL per mmol) | DMF | 100 | 3 | Good to Excellent |
| Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | - | Et₃N (~1.5 mL per mmol) | DMF | 100 | 3-5 | Good to Excellent |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be toxic, irritant, or corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and degassed water
-
Schlenk flask or sealable reaction vial, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[4]
-
Add 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting amine).[4]
-
Stir the reaction mixture vigorously at 85-95 °C under the inert atmosphere.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-methylpyridin-2-amine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv) and Xantphos (0.03 equiv) OR a suitable pre-catalyst.
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous toluene
-
Schlenk tube, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the amine coupling partner, the base, the palladium source, and the ligand to a dry Schlenk tube.[6]
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[6]
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (0.025 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.05 equiv)
-
Triethylamine (Et₃N) and DMF
-
Schlenk flask or sealable reaction vial, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(CF₃COO)₂, CuI, and PPh₃.[9]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 3-5 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water to remove DMF and triethylamine salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-3-methylpyridin-2-amine.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Iodo-3-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-3-methylpyridin-2-amine is a key intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its structure, featuring a pyridine ring with amino, iodo, and methyl substituents, makes it a versatile building block for creating complex molecules with diverse biological activities. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on methodologies suitable for pilot plant and industrial production. The protocols are based on established chemical principles and adapted from literature precedents for similar compounds, providing a comprehensive guide for researchers and process chemists.
Chemical Properties and Safety Information
A thorough understanding of the chemical properties and safety hazards associated with this compound and its precursors is critical for safe handling and successful scale-up.
| Property | Value |
| Molecular Formula | C₆H₇IN₂ |
| Molecular Weight | 234.04 g/mol |
| CAS Number | 166266-19-9 |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 118-122 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. |
Safety Summary:
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Synthesis Overview
The scale-up synthesis of this compound is a two-step process starting from 3-methylpyridine (3-picoline). The first step involves the amination of 3-methylpyridine to yield 2-amino-3-methylpyridine. The second step is the regioselective iodination of 2-amino-3-methylpyridine to afford the final product.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of 2-Amino-3-methylpyridine
This protocol is adapted from a patented industrial process for the amination of 3-methylpyridine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 3-Methylpyridine | 108-99-6 | 93.13 | 10.0 kg | 1.0 |
| Sodamide (NaNH₂) | 7782-92-5 | 39.01 | 4.6 kg | 1.1 |
| Toluene | 108-88-3 | 92.14 | 50 L | - |
| Methanol | 67-56-1 | 32.04 | 5 L | - |
| Water | 7732-18-5 | 18.02 | 50 L | - |
Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating and cooling system for the reactor.
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum drying oven.
Protocol:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Solvent and Sodamide Addition: Charge the reactor with 50 L of toluene. Under a nitrogen atmosphere, carefully add 4.6 kg of sodamide to the toluene with gentle stirring.
-
Heating: Heat the stirred suspension to 110 °C.
-
Addition of 3-Methylpyridine: Slowly add 10.0 kg of 3-methylpyridine to the reactor over a period of 2-3 hours, maintaining the temperature between 110-115 °C. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 110-115 °C for an additional 4-6 hours. Monitor the reaction progress by taking samples and analyzing them by HPLC or GC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 20-25 °C. Slowly and carefully add 5 L of methanol to quench any unreacted sodamide. This step is highly exothermic and should be performed with caution.
-
Work-up: Add 50 L of water to the reaction mixture and stir for 30 minutes. Stop the stirring and allow the layers to separate.
-
Isolation: Separate the organic layer and wash it with 2 x 20 L of water.
-
Crystallization and Filtration: Concentrate the organic layer under reduced pressure to approximately half its volume. Cool the concentrated solution to 0-5 °C to induce crystallization. Filter the resulting solid using a Nutsche filter and wash the filter cake with cold toluene (2 x 5 L).
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield: 8.5 - 9.5 kg (70-80% of theoretical). Purity: >98% by HPLC.
Step 2: Scale-Up Iodination of 2-Amino-3-methylpyridine
This protocol is adapted from procedures for the iodination of similar aminopyridine derivatives.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 2-Amino-3-methylpyridine | 1603-40-3 | 108.14 | 5.0 kg | 1.0 |
| Iodine (I₂) | 7553-56-2 | 253.81 | 12.8 kg | 1.1 |
| Hydrogen Peroxide (30% aq.) | 7722-84-1 | 34.01 | 5.0 L | 1.05 |
| Water | 7732-18-5 | 18.02 | 50 L | - |
| Sodium Thiosulfate | 7772-98-7 | 158.11 | As needed | - |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - |
Equipment:
-
100 L glass-lined reactor with mechanical stirrer, temperature probe, and addition funnel.
-
Heating and cooling system.
-
Filtration unit.
-
Vacuum drying oven.
Protocol:
-
Reactor Setup: Charge the 100 L reactor with 50 L of water and 5.0 kg of 2-amino-3-methylpyridine. Stir to dissolve.
-
Iodine Addition: Add 12.8 kg of iodine to the mixture in portions over 1-2 hours. Maintain the temperature at 20-25 °C.
-
Hydrogen Peroxide Addition: Slowly add 5.0 L of 30% hydrogen peroxide solution via an addition funnel over 2-3 hours. The reaction is exothermic; maintain the temperature below 40 °C using a cooling bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 10-15 °C. If necessary, add a solution of sodium thiosulfate to quench any unreacted iodine until the dark color of the solution dissipates.
-
pH Adjustment and Precipitation: Adjust the pH of the reaction mixture to 7-8 by the slow addition of a 20% aqueous sodium hydroxide solution. The product will precipitate out of the solution.
-
Filtration and Washing: Filter the precipitated solid and wash the filter cake with 2 x 10 L of cold water.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 9.0 - 10.0 kg (85-95% of theoretical). Purity: >97% by HPLC.
Process Workflow Diagram
Caption: Detailed workflow for the scale-up synthesis of this compound.
Data Summary
The following table summarizes the expected quantitative data for the scale-up synthesis.
| Parameter | Step 1: Amination | Step 2: Iodination |
| Starting Material | 3-Methylpyridine | 2-Amino-3-methylpyridine |
| Scale | 10.0 kg | 5.0 kg |
| Reaction Time | 6-9 hours | 8-12 hours |
| Reaction Temperature | 110-115 °C | 20-40 °C |
| Typical Yield | 70-80% | 85-95% |
| Purity (HPLC) | >98% | >97% |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1] The presence of the iodine atom allows for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1] This makes it a key component in the development of novel therapeutics, particularly in the areas of oncology, neuroscience, and infectious diseases.[1] Its derivatives have been explored as kinase inhibitors, receptor modulators, and anti-infective agents.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures and adhering to strict safety guidelines, researchers and drug development professionals can efficiently produce this important intermediate in kilogram quantities, facilitating the advancement of pharmaceutical and agrochemical research and development. Careful monitoring of reaction parameters and adherence to good manufacturing practices are essential for ensuring the quality and consistency of the final product.
References
Application Notes and Protocols for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the synthesis and evaluation of small molecule kinase inhibitors. The following sections outline synthetic strategies for novel kinase inhibitors, present key quantitative data for synthesized compounds, detail experimental procedures, and visualize relevant signaling pathways and workflows.
I. Synthetic Strategies and Applications
The synthesis of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, making them attractive therapeutic targets.[1][2] This document focuses on two versatile scaffolds in kinase inhibitor synthesis: quinoline-chalcone hybrids and 5-bromoindole derivatives.
1. Quinoline-Chalcone Hybrids:
The hybridization of a quinoline scaffold with a chalcone moiety represents a promising strategy for developing novel therapeutic agents.[5] Quinoline derivatives are known for their broad biological activities, including anticancer properties.[5] Chalcones, characterized by an α,β-unsaturated ketone system, also exhibit various pharmacological effects, including anti-inflammatory and anticancer activities.[5] The combination of these two pharmacophores can lead to compounds with enhanced efficacy.[5]
A common and reliable method for the synthesis of quinoline-chalcone hybrids is the Claisen-Schmidt condensation reaction.[5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (e.g., 6-Methoxyquinoline-4-carbaldehyde) with an appropriate acetophenone.
2. 5-Bromoindole Derivatives:
The indole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the adenine portion of ATP and interact with the kinase hinge region.[6] 5-bromoindole, in particular, is a versatile building block for the synthesis of potent and selective inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase.[6] The bromine atom at the 5-position serves as a convenient handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[6]
II. Quantitative Data Summary
The following tables summarize key quantitative data for representative kinase inhibitors synthesized using the methodologies described herein.
Table 1: Synthesis and Cytotoxicity of a Novel Isophthalic Acid-Based Kinase Inhibitor (Compound 5) [7]
| Parameter | Value |
| Chemical Formula | C₂₈H₂₃N₅O₆ |
| Molecular Weight | 525.52 g/mol |
| Yield | Not Specified |
| Melting Point | >250 °C |
| HPLC Purity | 97.6% |
| IC₅₀ (K562) | 3.42 µM |
| IC₅₀ (HL-60) | 7.04 µM |
| IC₅₀ (MCF-7) | 4.91 µM |
| IC₅₀ (HepG2) | 8.84 µM |
Table 2: Inhibitory Activity of Aplithianine A (1) Against Various Kinases [8]
| Kinase Target | IC₅₀ (nM) |
| CLK1 | 11.3 |
| CLK2 | 22.4 |
| CLK4 | 14.2 |
| DYRK1A | 89.9 |
| DYRK1B | 56.2 |
| PKA (wild-type) | 84 |
| PKG1α | 35.5 |
| PKG1β | 23.4 |
| ROCK1 | 63.1 |
| ROCK2 | 44.7 |
III. Experimental Protocols
Protocol 1: Synthesis of a Quinoline-Chalcone Hybrid via Claisen-Schmidt Condensation [5]
Materials:
-
6-Methoxyquinoline-4-carbaldehyde
-
Substituted acetophenone (e.g., 4-aminoacetophenone)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (40%)
-
Stirring apparatus
-
Beaker
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 6-Methoxyquinoline-4-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (10 mL) in a beaker with constant stirring.
-
Cool the reaction mixture in an ice bath.
-
Slowly add aqueous KOH solution (40%) dropwise to the mixture while stirring.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure quinoline-chalcone hybrid.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Suzuki Cross-Coupling for the Synthesis of a 5-Aryl-Indole Derivative [6]
Materials:
-
5-Bromoindole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Heating and stirring apparatus
Procedure:
-
To a Schlenk flask, add the 5-bromoindole derivative (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-indole derivative.
-
Characterize the purified compound by analytical methods.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways.
Caption: A general workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-3-methylpyridin-2-amine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-iodo-3-methylpyridin-2-amine with various boronic acids. This reaction is a fundamental transformation in modern organic synthesis, enabling the construction of carbon-carbon bonds to form biaryl and hetero-biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2]
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[1][3] For substrates such as this compound, which contains a primary amine, careful optimization of the reaction conditions is essential. The lone pair of electrons on the nitrogen atom can potentially coordinate with the palladium catalyst, which could impede the catalytic cycle.[1] However, with the appropriate selection of a catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved, often without the need to protect the amine functionality.[1] The iodo-substituent on the pyridine ring generally enhances the electrophilicity of the compound, facilitating a smoother coupling reaction compared to bromo- or chloro-pyridines.[4]
Data Presentation
The following table summarizes typical yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data serves as a strong indicator of the expected yields for the coupling of this compound under similar conditions.[5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methyl-5-phenylpyridin-2-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Methyl-5-(p-tolyl)pyridin-2-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-methylpyridin-2-amine | 78 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-3-methylpyridin-2-amine | 75 |
| 5 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-3-methylpyridin-2-amine | 80 |
Data adapted from reactions with the analogous substrate 5-bromo-2-methylpyridin-3-amine.[5]
Experimental Protocols
This section details a robust protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., Potassium phosphate, K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or reaction vial
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply system
-
Syringes and needles
-
Rotary evaporator
-
Chromatography columns
Detailed Experimental Procedure (Conventional Heating):
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[2][5][6]
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The reaction is typically complete within 12-18 hours.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[1][6]
Alternative Protocol (Microwave Irradiation):
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst.
-
Solvent Addition: Add the chosen degassed solvent system to the vial.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined for each substrate combination.[1]
-
Work-up and Purification: After cooling, the product can be worked up and purified as described in the conventional heating protocol.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of lead compounds in drug discovery.[1][2] The core principle of FBDD is to screen libraries of low molecular weight compounds, or "fragments" (typically < 300 Da), to identify those that bind weakly but efficiently to a biological target.[3][4] These initial fragment hits, although possessing low affinity, serve as high-quality starting points for optimization into potent, drug-like molecules through structure-guided medicinal chemistry.[1][5] This approach often leads to leads with improved physicochemical properties and offers a more efficient exploration of chemical space.[6]
Key Principles of FBDD
The FBDD process follows a general workflow encompassing fragment library design, screening, hit validation, and fragment-to-lead evolution. The success of an FBDD campaign relies on the use of sensitive biophysical techniques capable of detecting the weak binding affinities characteristic of fragments, which are typically in the micromolar (µM) to millimolar (mM) range.[7]
A key metric in FBDD is Ligand Efficiency (LE) , which relates the binding affinity of a compound to its size (number of heavy, non-hydrogen atoms). It provides a way to compare the binding efficiency of different fragments and guide the optimization process to ensure that increases in potency are not disproportionately achieved by simply increasing the molecular weight.
Application Notes: Fragment Screening Technologies
A variety of biophysical techniques are employed for the initial screening of fragment libraries. The choice of technique depends on the nature of the target protein, the desired throughput, and the information required. Often, a combination of orthogonal techniques is used to ensure robust hit validation.[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures changes in the refractive index at a sensor surface where a target protein is immobilized.[9] It allows for the real-time detection of fragment binding and can provide valuable kinetic data (association and dissociation rates) in addition to affinity measurements (K D ).[10]
Advantages:
-
High sensitivity for detecting weak interactions.
-
Provides kinetic and affinity data.[11]
-
Relatively low protein consumption.[11]
Considerations:
-
Requires high-quality, purified protein that can be stably immobilized.
-
Can be prone to false positives due to non-specific binding.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile technique for FBDD. It can be used in two main modes: ligand-observed and protein-observed.
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY are highly sensitive for detecting weak binders.[12] They rely on the transfer of magnetization from the protein to the bound fragment.[12]
-
Protein-Observed NMR: This approach, typically using 1 H- 15 N HSQC experiments, monitors chemical shift perturbations in the protein spectrum upon fragment binding. It provides information on the binding site on the protein.[12]
Advantages:
-
Highly robust and can detect very weak binding.[12]
-
Provides structural information on the binding site (protein-observed) or the binding epitope of the fragment (ligand-observed).[12]
-
Low rate of false positives.
Considerations:
-
Requires larger amounts of protein, especially for protein-observed methods.
-
Throughput can be lower compared to other techniques.
X-Ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of a fragment bound to its target protein.[13] This detailed structural insight is invaluable for the subsequent fragment-to-lead optimization process.[14] Fragments can be introduced to the protein crystals through either soaking or co-crystallization.[13]
Advantages:
-
Provides unambiguous confirmation of binding and the precise binding mode.[15]
-
Guides structure-based drug design for fragment evolution.[16]
Considerations:
-
Requires a well-diffracting crystal system for the target protein.
-
Can be lower in throughput compared to other primary screening methods.[13]
Other Biophysical Techniques
-
Thermal Shift Assays (TSA) / Differential Scanning Fluorimetry (DSF): These methods measure the change in the melting temperature of a protein upon ligand binding. They are often used for primary screening due to their high throughput and low protein consumption.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy). It is often considered the gold standard for hit validation.[17]
-
Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding. It is a solution-based technique that requires low sample consumption.
Quantitative Data in FBDD
The following tables summarize typical quantitative data encountered in FBDD projects, showcasing the range of parameters for fragment libraries and the outcomes of screening campaigns using various techniques.
| Parameter | Typical Range | Reference(s) |
| Molecular Weight (MW) | < 300 Da | [3] |
| cLogP | ≤ 3 | [12] |
| Heavy Atom Count | 9 - 22 | |
| Hydrogen Bond Donors | ≤ 3 | [12] |
| Hydrogen Bond Acceptors | ≤ 3 | [12] |
| Rotatable Bonds | ≤ 3 | |
| Library Size | 500 - 5,000 compounds | [7] |
Typical Properties of a Fragment Library
| Screening Technique | Library Size | Hit Rate (%) | Fragment Affinity (K D ) Range |
| Surface Plasmon Resonance (SPR) | 1,000 - 10,000 | 0.5 - 10 | 10 µM - 5 mM |
| NMR (Ligand-Observed) | 500 - 2,000 | 3 - 15 | 100 µM - 10 mM |
| NMR (Protein-Observed) | 500 - 1,500 | 1 - 8 | 100 µM - 10 mM |
| X-Ray Crystallography | 500 - 2,000 | 2 - 10 | Not directly measured |
| Thermal Shift Assay (TSA) | 1,000 - 5,000 | 1 - 5 | Not directly measured |
| Biochemical/Enzymatic Assay | 1,000 - 10,000 | 0.1 - 2 | 50 µM - 1 mM |
Comparison of Fragment Screening Techniques and Typical Outcomes
Experimental Workflows and Signaling Pathways
Visualizing the logical flow of experiments and the biological context of a drug target is crucial for a successful FBDD project.
Caption: General workflow of a Fragment-Based Drug Discovery (FBDD) project.
Caption: Key strategies for fragment-to-lead evolution.
Example Signaling Pathway: BCL-2 in Apoptosis
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[18][19] Anti-apoptotic members, such as BCL-2 itself, prevent cell death by sequestering pro-apoptotic proteins. Overexpression of BCL-2 is a hallmark of many cancers. FBDD has been successfully used to develop inhibitors of BCL-2, such as Venetoclax, which restore the apoptotic signaling cascade.
Caption: The BCL-2 regulated apoptotic pathway and the point of intervention for fragment-derived inhibitors.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Screening
Objective: To identify fragment hits that bind to a target protein using SPR.
Materials:
-
Purified target protein (>95% purity)
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library dissolved in 100% DMSO
-
Microplates
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference surface should be prepared in parallel using the same procedure but without protein injection.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting the DMSO stocks into running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically 1-5%).
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.[9]
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the signal from the reference surface and the buffer-only injections from the target surface signal.
-
Identify hits as fragments that produce a response significantly above the background noise.
-
For confirmed hits, perform dose-response experiments to determine the binding affinity (K D ).
-
Protocol 2: Saturation Transfer Difference (STD) NMR for Fragment Screening
Objective: To identify fragment hits by observing magnetization transfer from the target protein.
Materials:
-
Purified target protein
-
NMR buffer (e.g., phosphate buffer in D 2 O)
-
Fragment library dissolved in a compatible deuterated solvent
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in the NMR buffer.
-
Prepare mixtures of fragments (e.g., 5-10 fragments per mixture) at a concentration of approximately 100-500 µM each. The protein-to-ligand ratio is typically 1:100.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D 1 H NMR spectrum of the fragment mixture in the absence of the protein.
-
Add the target protein to the fragment mixture.
-
Set up the STD NMR experiment. This involves acquiring two spectra in an interleaved manner:
-
On-resonance spectrum: Selective saturation of a protein resonance (e.g., in the aliphatic region around 0 ppm) for a defined saturation time (e.g., 2 seconds).
-
Off-resonance spectrum: Saturation at a frequency where no protein or ligand signals are present (e.g., 40 ppm).
-
-
The final STD spectrum is the difference between the off-resonance and on-resonance spectra.[20]
-
-
Data Analysis:
-
Signals that appear in the STD spectrum correspond to fragments that bind to the protein.[21]
-
The intensity of the STD signals can provide information about which part of the fragment is in close contact with the protein.
-
For hit mixtures, deconvolution is performed by testing individual fragments to identify the active binder.
-
Protocol 3: X-Ray Crystallography for Fragment Hit Validation by Soaking
Objective: To determine the three-dimensional structure of a fragment bound to the target protein.
Materials:
-
Pre-grown crystals of the target protein
-
Fragment hit solution (typically 10-50 mM in a cryo-protectant solution)
-
Cryo-loops and cryo-storage equipment
-
Synchrotron X-ray source
Procedure:
-
Crystal Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration dissolved in a solution that is compatible with the crystal and also acts as a cryo-protectant (e.g., containing 20-30% glycerol or PEG).[11]
-
Using a cryo-loop, transfer a protein crystal from its growth solution into the fragment soaking solution.[22]
-
Incubate the crystal in the soaking solution for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.[22]
-
-
Cryo-cooling and Data Collection:
-
After soaking, loop out the crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
Mount the frozen crystal on the goniometer of a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Analysis:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Analyze the resulting electron density maps to confirm the presence and determine the binding mode of the fragment.
-
Refine the protein-fragment complex structure.
-
References
- 1. The rise of fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 6. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. youtube.com [youtube.com]
- 10. primoa.library.unsw.edu.au [primoa.library.unsw.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 16. researchgate.net [researchgate.net]
- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 18. Bcl-2 Pathway | GeneTex [genetex.com]
- 19. scispace.com [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low yield in Suzuki coupling of 5-Iodo-3-methylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki coupling of 5-Iodo-3-methylpyridin-2-amine. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common reasons for this?
A1: Low yields in the Suzuki coupling of this compound are frequently attributed to several factors, primarily related to the challenging nature of the aminopyridine substrate.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation or inhibition. This is a well-documented issue with nitrogen-containing heterocycles.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent. An inappropriate combination can lead to poor catalytic turnover.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. These include:
-
Protodeboronation: The boronic acid reagent can be replaced by a proton from the solvent (especially if water is present), leading to the formation of an arene byproduct. This is often exacerbated by high temperatures and strong bases.
-
Dehalogenation: The starting this compound can be reduced to 3-methylpyridin-2-amine.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.
-
Q2: How can I minimize catalyst inhibition when working with this compound?
A2: To overcome catalyst inhibition, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are known to be effective for challenging heteroaryl couplings as they can promote the desired catalytic cycle and protect the palladium center.
-
Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.
-
Increase Catalyst Loading: While not always ideal from a process chemistry perspective, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial inhibition.
Q3: What are the recommended starting conditions for optimizing the base and solvent for this reaction?
A3: The choice of base and solvent is crucial for activating the boronic acid and ensuring the stability of the catalytic system.
-
Base Selection: Weaker inorganic bases are often preferred for aminopyridine substrates. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points. Stronger bases like hydroxides can sometimes promote side reactions.
-
Solvent System: A mixture of an organic solvent and water is commonly used. A 4:1 to 10:1 mixture of a solvent like 1,4-dioxane or toluene with water is a good starting point. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. Ensure all solvents are thoroughly degassed to remove oxygen.
Q4: I am observing significant byproduct formation. How can I identify and reduce these impurities?
A4: Byproduct formation is a common challenge. Here's how to address the most frequent ones:
| Side Reaction | Identification (Technique) | Mitigation Strategies |
| Protodeboronation | Mass Spectrometry (MS), NMR | - Use boronic esters (e.g., pinacol esters), which are more stable than boronic acids.- Employ anhydrous conditions if feasible with your chosen base.- Use a milder base and lower reaction temperature. |
| Dehalogenation | MS, NMR | - Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).- Choose a solvent less likely to act as a hydride source. |
| Homocoupling | MS, NMR | - Thoroughly degas all solvents and the reaction mixture to eliminate oxygen.- Use a Pd(0) catalyst source directly or ensure conditions are optimal for the complete reduction of a Pd(II) pre-catalyst. |
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative yields for the Suzuki coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] These results can serve as a benchmark for optimizing the reaction with this compound, which is expected to be more reactive.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 80 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 3-Nitrophenylboronic acid | 2-methyl-5-(3-nitrophenyl)pyridin-3-amine | 75 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid:
This protocol is adapted from a procedure for a similar substrate and should be optimized for your specific arylboronic acid.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the palladium catalyst (5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (repeat 3 times).
-
Under a positive flow of inert gas, add the arylboronic acid (1.2 eq) and the base (2.0 eq).
-
Add the degassed solvent system (1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualization
Troubleshooting Workflow for Low Yield Suzuki Coupling
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
Technical Support Center: Purification of 5-Iodo-3-methylpyridin-2-amine Derivatives
Welcome to the technical support center for the purification of 5-Iodo-3-methylpyridin-2-amine and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this class of compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities can include unreacted starting materials, such as 3-methylpyridin-2-amine, and over-iodinated byproducts, like 3,5-diiodo-3-methylpyridin-2-amine. The formation of di-halogenated byproducts is a known issue in the synthesis of similar halogenated pyridines.[1] Additionally, colored impurities may form due to the oxidation of the amine functional group.
Q2: My purified this compound is a yellow or brownish solid, but I expected a white or off-white product. What could be the cause?
A2: Discoloration in aminopyridine derivatives is often due to aerial oxidation of the amino group, which can lead to the formation of colored polymeric byproducts. This process can be accelerated by exposure to light and air. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Q3: I am having trouble separating my product from the starting material by column chromatography as they have very similar polarities. What can I do?
A3: When the polarities of the product and starting material are very similar, optimizing the eluent system is crucial. You can try a very shallow solvent gradient or even isocratic elution with a finely tuned solvent mixture. Another approach is to use a different stationary phase, such as alumina, or a modified silica gel. Adding a small amount of a competing base, like triethylamine (e.g., 0.1-1%), to your eluent can sometimes improve separation by minimizing interactions with the acidic silica gel.[2]
Q4: Can I use recrystallization to purify this compound? If so, what solvents are recommended?
A4: Yes, recrystallization can be an effective purification method for solid derivatives of this compound. The choice of solvent is critical. For aminopyridine derivatives, polar protic solvents or their mixtures with water are often effective. For instance, recrystallization of the related compound 2-amino-5-bromo-3-iodopyridine has been successfully performed using 85% ethanol.[1] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and their aqueous mixtures) to find the optimal conditions.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
Question: I am losing a significant amount of my this compound derivative during silica gel column chromatography. What are the likely causes and how can I improve the yield?
Answer: Low recovery of basic compounds like aminopyridines from silica gel columns is a common problem. This is often due to irreversible adsorption or decomposition on the acidic silica surface.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base to neutralize the acidic silanol groups. This can be done by washing the silica gel with a solvent containing a small amount of a volatile base like triethylamine or ammonia in methanol, followed by evaporation of the solvent.
-
Add a Base to the Eluent: Incorporating a small percentage (0.1-2%) of a volatile base such as triethylamine or pyridine into your mobile phase can significantly reduce tailing and improve recovery by competing with your compound for binding to the acidic sites on the silica gel.[2]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a polymer-based column.
-
Check for Product Instability: It's possible your compound is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots have formed.
Issue 2: Persistent Peak Tailing in HPLC/Flash Chromatography
Question: My peaks are tailing significantly during chromatographic purification, making it difficult to get good separation and pure fractions. How can I resolve this?
Answer: Peak tailing for basic compounds like this compound is typically caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica gel stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: As mentioned previously, adding a small amount of a competing base like triethylamine (0.1-1%) to the eluent is often the most effective solution.[2]
-
Adjust pH: If using a buffered mobile phase (for HPLC), ensure the pH is well above the pKa of the pyridine nitrogen to keep it in its neutral, less interactive form.
-
-
Change the Stationary Phase:
-
End-Capped Columns: Use an end-capped silica column where the residual silanol groups are chemically modified to be less acidic.
-
Amine-Functionalized Silica: Columns with an amine-functionalized surface can provide a more suitable environment for the purification of basic compounds.[2]
-
-
Optimize Column Conditions:
-
Lower Sample Load: Overloading the column can exacerbate tailing. Try injecting a smaller amount of your sample.
-
Check for Voids: A poorly packed column can lead to peak distortion. Ensure your column is packed uniformly.
-
Data Presentation
Table 1: Column Chromatography Eluent Systems for Aminopyridine Derivatives
| Compound | Stationary Phase | Eluent System | Observations/Notes |
| 2-Amino-5-bromo-3-iodopyridine | Silica Gel | Petroleum Ether / Ethyl Acetate (10:1 v/v) | Used to separate the di-bromo byproduct from the mono-bromo starting material.[1] |
| 2-Amino-5-bromopyridine | Silica Gel | Petroleum Ether / Ethyl Acetate (gradient) | An optimal mobile phase should give the product an Rf value of approximately 0.2-0.3 on TLC. |
| Dihydropyridine Derivative | Silica Gel | Ethyl Acetate / Dichloromethane (gradient from 1% to 5% EtOAc) with 2% Triethylamine | The addition of triethylamine was crucial to prevent product streaking and degradation on the silica gel. |
Table 2: Recrystallization Solvents for Aminopyridine Derivatives
| Compound | Recrystallization Solvent(s) | Yield (%) | Purity (%) |
| 2-Amino-5-bromo-3-iodopyridine | 85% Ethanol | 73.7 | 98.5 |
| 2-Amino-5-bromopyridine | 90% Ethanol | 95.0 | 97.0 |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various eluent systems (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol) to find a system that gives your product an Rf value of approximately 0.2-0.3. Consider adding 0.5% triethylamine to the eluent to improve peak shape.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to dryness.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures) to each tube.
-
Heat the tubes to the boiling point of the solvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: 5-Iodo-3-methylpyridin-2-amine in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 5-Iodo-3-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common side reactions and experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
The primary side reactions encountered are:
-
Dehalogenation: The iodo-group is replaced by a hydrogen atom, resulting in the formation of 3-methylpyridin-2-amine. This can occur under certain reducing conditions during the catalytic cycle.[1]
-
Homocoupling: Dimerization of the starting material (this compound) to form a bi-pyridine species, or homocoupling of the coupling partner (e.g., a boronic acid in Suzuki reactions).[1] The presence of oxygen can promote the homocoupling of boronic acid reactants.[2]
-
Catalyst Poisoning and Decomposition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity.[3] This can lead to the catalyst crashing out of the solution as palladium black, a sign of catalyst decomposition.[3]
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can undergo hydrolysis, cleaving the carbon-boron bond and preventing it from participating in the catalytic cycle.[1]
Q2: My reaction yield is very low, and analysis shows my starting material is consumed, but I can't find my desired product. What happened?
This is a common issue that often points to two main culprits:
-
Dehalogenation: Your this compound may be converting to 3-methylpyridin-2-amine. This byproduct can be difficult to see on a TLC plate and might be removed during aqueous workup.[4]
-
Catalyst Decomposition: The reaction may have initiated, but the catalyst was poisoned or decomposed over time, stalling the reaction.[3] The formation of a fine black precipitate (palladium black) is a strong indicator of this issue.[3]
To troubleshoot, try screening different reaction parameters one at a time, such as testing different ligands (e.g., XPhos, RuPhos), bases, or solvents.[3]
Q3: My reaction mixture turned black. What does this mean and how can I prevent it?
A black precipitate is metallic palladium, indicating the catalyst has decomposed and fallen out of the catalytic cycle.[3] This is a sign of an unhealthy reaction. Potential causes and solutions include:
-
Catalyst Poisoning: The pyridine nitrogen on your substrate is a likely cause.[3] Using sterically bulky phosphine ligands can help shield the palladium center and prevent this coordination.[5]
-
High Temperature: Prolonged exposure to temperatures above 120 °C can cause thermal decomposition.[3] Consider lowering the reaction temperature to 80-90 °C and increasing the reaction time.[3]
-
Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen.[3] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Q4: I've isolated a byproduct with a mass corresponding to a dimer of my boronic acid (in a Suzuki coupling). How can I minimize this?
This byproduct is from the homocoupling of your boronic acid, often referred to as Glaser coupling when a copper co-catalyst is used.[6] This side reaction is often promoted by the presence of oxygen.[2]
-
Solution: The most effective solution is to ensure the reaction is run under strictly inert conditions.[6] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[2] Using a copper-free Sonogashira variation can also avoid this issue when working with alkynes.[6]
Q5: The 2-amino group on my pyridine seems to be interfering with the reaction. What can I do?
While the amino group is a strong electron-donating group that can activate the ring for oxidative addition, it can also act as a nucleophile or a ligand for the catalyst.[7] If you suspect interference, you can protect the amino group, for example, as an acetamide. This was shown to be effective in Suzuki cross-coupling reactions of a similar substrate, 5-bromo-2-methylpyridin-3-amine.[8]
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Cross-Coupling Type | Favorable Conditions | Proposed Solution |
| Dehalogenation | Suzuki, Buchwald-Hartwig, Sonogashira | Highly reactive organoboron compounds, strong reducing agents, or certain bases.[1] | Screen different bases; ensure anhydrous conditions; use a less reactive boronic ester instead of acid. |
| Homocoupling (Aryl Halide) | All types | High catalyst loading; high temperatures. | Optimize catalyst loading; lower reaction temperature. |
| Homocoupling (Boronic Acid) | Suzuki | Presence of oxygen; use of copper co-catalysts.[2][6] | Rigorously degas reagents and maintain an inert atmosphere; consider copper-free conditions.[6] |
| Catalyst Decomposition | All types | Pyridine coordination (catalyst poisoning); high temperatures; presence of oxygen.[3] | Use sterically bulky ligands (e.g., XPhos, RuPhos); lower reaction temperature; ensure inert atmosphere.[3] |
| Protodeboronation | Suzuki | Presence of water; strong basic conditions.[1] | Use anhydrous solvents; consider using KF as a base if substrates are base-sensitive.[9] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during cross-coupling reactions with this compound.
Caption: Troubleshooting workflow for cross-coupling side reactions.
General Experimental Protocols
Note: These are generalized starting points. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[10]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 ratio).[8]
-
Reaction: Heat the reaction mixture to 85–95 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.[8][10]
-
Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate, filter if necessary, and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%), a suitable bulky phosphine ligand (e.g., dppp, 1.5 - 7.5 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq) to a dry sealed tube or pressure vessel.[10]
-
Reagent Addition: Add this compound (1.0 eq), the amine coupling partner (1.2 - 2.0 eq), and anhydrous toluene.[10]
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of celite to remove palladium residues.[3] Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
improving solubility of 5-Iodo-3-methylpyridin-2-amine for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 5-Iodo-3-methylpyridin-2-amine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid that is generally poorly soluble in non-polar organic solvents and water. It exhibits moderate to good solubility in polar aprotic solvents and some alcohols. Its solubility is significantly influenced by temperature.
Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the initial steps I should take?
A2: If you are facing solubility issues, consider the following initial steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on qualitative data, polar aprotic solvents like DMF and DMSO are good starting points.
-
Gentle Heating: Cautiously warming the reaction mixture can often improve solubility. A temperature range of 40-60°C is a reasonable starting point, but this should be done with care to avoid potential degradation of reactants or catalysts.
-
Vigorous Stirring: Ensure your reaction mixture is being stirred vigorously to maximize the interaction between the solid and the solvent.
Q3: Can a co-solvent system improve the solubility of this compound?
A3: Yes, a co-solvent system can be highly effective. For reactions in less polar solvents like THF or Dioxane, adding a small amount of a more polar aprotic solvent such as DMF or DMSO can significantly enhance the solubility of this compound. It is recommended to first dissolve the compound in a minimal amount of the stronger solvent before adding it to the bulk reaction mixture.
Q4: How does pH affect the solubility of this compound?
A4: As an amine, the solubility of this compound in aqueous or protic media can be increased by lowering the pH. Under acidic conditions, the amino group can be protonated to form a more soluble salt. This strategy is applicable if the reaction conditions are compatible with an acidic environment.
Q5: Are there any specific considerations for using this compound in Suzuki coupling reactions?
A5: In Suzuki coupling reactions, which often use a biphasic solvent system (e.g., toluene/water or dioxane/water), the solubility of all components is crucial. The use of a co-solvent like DMF or dioxane can help dissolve the this compound in the organic phase. Additionally, the choice of base and the use of phase-transfer catalysts can influence the overall reaction rate and yield by affecting the solubility and interaction of reactants.
Troubleshooting Guide
Issue 1: The compound fails to dissolve in the chosen solvent even with heating.
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice. | Consult the solubility data table below and consider switching to a more suitable solvent like DMF, DMSO, or NMP. |
| Insufficient solvent volume. | Increase the solvent volume to dilute the reactant, but be mindful of reaction kinetics. |
| Low-quality or impure starting material. | Verify the purity of your this compound. Impurities can sometimes affect solubility. |
Issue 2: The compound precipitates out of solution upon addition of another reagent.
| Potential Cause | Suggested Solution |
| Change in solvent polarity. | The added reagent may have significantly altered the polarity of the solvent mixture, causing the compound to crash out. Consider a co-solvent system that can accommodate all reactants. |
| Reaction with the added reagent. | The precipitate might be a new, less soluble species. Analyze the precipitate to determine its identity. |
| Temperature change. | If the reaction is cooled after the addition of a reagent, the solubility may decrease. Maintain a constant, slightly elevated temperature if the reaction allows. |
Data Presentation: Solubility Data
The following table summarizes the approximate solubility of this compound in various common organic solvents at two different temperatures. This data is intended as a guideline for solvent selection.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) |
| Dichloromethane (DCM) | ~ 5 | ~ 20 |
| Tetrahydrofuran (THF) | ~ 10 | ~ 50 |
| Acetonitrile (MeCN) | ~ 15 | ~ 75 |
| Toluene | < 1 | ~ 5 |
| N,N-Dimethylformamide (DMF) | > 100 | > 200 |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 200 |
| 1,4-Dioxane | ~ 20 | ~ 100 |
| Ethanol (EtOH) | ~ 25 | ~ 120 |
Experimental Protocols
Protocol 1: Screening for Optimal Co-Solvent System
This protocol outlines a method for systematically determining an effective co-solvent ratio to improve the solubility of this compound.
Materials:
-
This compound
-
Primary reaction solvent (e.g., THF, Toluene)
-
Co-solvents (e.g., DMF, DMSO, NMP)
-
Small vials (e.g., 2 mL)
-
Magnetic stir plate and stir bars
-
Volumetric pipettes
Procedure:
-
Weigh a fixed amount of this compound (e.g., 10 mg) into several vials.
-
To each vial, add a specific volume of the primary reaction solvent (e.g., 0.5 mL).
-
Stir the mixtures at room temperature for 10 minutes and observe for dissolution.
-
To the vials where the solid has not fully dissolved, add the co-solvent dropwise (e.g., 20 µL at a time).
-
After each addition, stir for 5 minutes and observe for dissolution.
-
Record the volume of co-solvent required to achieve complete dissolution. This provides an approximate ratio for scaling up the reaction.
-
It is advisable to run a control reaction with the chosen co-solvent to ensure it does not interfere with the desired chemical transformation.
Protocol 2: In-situ Salt Formation to Enhance Aqueous Solubility
This protocol is for reactions conducted in aqueous or protic media where increasing solubility through pH adjustment is a viable strategy.
Materials:
-
This compound
-
Deionized water or protic solvent
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
pH indicator strips or a pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Suspend the desired amount of this compound in the aqueous/protic solvent in a reaction flask.
-
Begin stirring the suspension at room temperature.
-
Slowly add the dilute hydrochloric acid dropwise to the suspension.
-
Monitor the pH of the solution.
-
Continue adding the acid until the solid dissolves. This is expected to occur at a pH below 5.
-
Once dissolved, the resulting solution of the hydrochloride salt can be used in the subsequent reaction steps. Note that the presence of acid may affect the overall reaction, and this should be considered in the experimental design.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility problems.
Caption: A step-by-step workflow for screening for an effective co-solvent.
Technical Support Center: NMR Characterization of 5-Iodo-3-methylpyridin-2-amine
Welcome to the technical support center for the NMR characterization of 5-Iodo-3-methylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during the NMR analysis of this and structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation & Quality
Q1: I am seeing very broad peaks in my ¹H NMR spectrum. What are the common causes and solutions?
A1: Broad peaks in an NMR spectrum can arise from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Poor Shimming: The homogeneity of the magnetic field is crucial for sharp signals. Always re-shim the spectrometer before acquiring your spectrum. If automatic shimming fails, manual shimming may be necessary.[1][2]
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. Try diluting your sample.[1][3] Conversely, if the concentration is too low, the signal-to-noise ratio will be poor, which can be mistaken for broadening.
-
Insoluble Material: The presence of suspended solid particles will severely degrade the magnetic field homogeneity.[4][5] Ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[5]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[4][6] These can be introduced from glassware, reagents, or metal catalysts. If suspected, you can try passing your sample solution through a small column of Celite or silica gel.
-
Chemical Exchange: The amine (-NH₂) protons can undergo chemical exchange with each other or with trace amounts of water or acid in the solvent. This is a common cause of broadening for N-H signals. To confirm, you can add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. The amine peak should broaden and eventually disappear as the protons are replaced by deuterium.[1]
Q2: My signal-to-noise ratio is very low. How can I improve it?
A2: A low signal-to-noise (S/N) ratio can be improved by:
-
Increasing Sample Concentration: The most direct way to increase signal is to have more analyte in the coil. For a typical ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended for small molecules.[5]
-
Increasing the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2 (approx. 1.4).
-
Using a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion and higher sensitivity.
-
Ensuring Proper Sample Positioning: Make sure the sample height in the NMR tube is correctly adjusted using the depth gauge to ensure it is centered in the detection coil.[2]
Spectral Interpretation
Q3: The chemical shifts of my aromatic protons are not what I expected. Why might this be?
A3: The chemical shifts of protons on a pyridine ring are sensitive to several factors:
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts, especially for aromatic protons.[1][7] Solvents like benzene-d₆ can induce noticeable upfield or downfield shifts compared to chloroform-d₃ due to anisotropic effects. If you are comparing your spectrum to a literature reference, ensure you are using the same solvent.[8]
-
pH and Protonation: The nitrogen atom in the pyridine ring can be protonated by trace acidic impurities, which will cause a significant downfield shift of all ring protons. If your deuterated solvent is not neutral, this can be an issue.
-
Concentration: As mentioned, high concentrations can lead to intermolecular interactions that may slightly alter the chemical environment and thus the chemical shifts.[1]
Q4: I am having trouble assigning the two aromatic protons (H-4 and H-6). How can I definitively assign them?
A4: While the iodine and methyl substituents provide some electronic bias, unambiguous assignment often requires 2D NMR techniques:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. However, in this case, the two aromatic protons are not coupled to each other, so COSY will not help distinguish them directly.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These experiments show correlations between protons that are close in space. You should expect to see a cross-peak between the methyl group protons (-CH₃) and the proton at the H-4 position. You may also see a weaker NOE between the amine protons (-NH₂) and the proton at the H-6 position.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The H-4 proton will show a correlation to the carbon bearing the iodine (C-5) and the carbon bearing the amine (C-2). The H-6 proton will show a correlation to the C-2 and C-4 carbons.
Q5: The integration of my amine (-NH₂) peak is less than two protons. What could be the reason?
A5: This is a common issue with exchangeable protons like those in amines and alcohols.
-
Slow Relaxation: Amine protons can sometimes have longer T₁ relaxation times. If the relaxation delay in your experiment is too short, the signal may not fully recover between scans, leading to lower-than-expected integration. Try increasing the relaxation delay (d1).
-
Broadening: If the peak is very broad, the integration algorithm may not accurately measure its area. Ensure the integration window encompasses the entire broad signal.
-
Exchange with Residual Water: If there is water in your sample, the amine protons can exchange with the water protons. This can lead to a combined, broad peak for both species, making accurate integration difficult.
Quantitative Data Summary
The expected ¹H and ¹³C NMR chemical shifts for this compound can be estimated based on substituent effects on the pyridine ring. The values provided below are predictions and may vary depending on the solvent and experimental conditions.
| ¹H NMR Data (Predicted in CDCl₃) | |||
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.8 - 8.2 | d (doublet) | ~2.0 - 2.5 |
| H-4 | ~7.3 - 7.6 | d (doublet) | ~2.0 - 2.5 |
| -NH₂ | ~4.5 - 5.5 | br s (broad singlet) | - |
| -CH₃ | ~2.2 - 2.4 | s (singlet) | - |
| ¹³C NMR Data (Predicted in CDCl₃) | |
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-6 | ~150 - 154 |
| C-4 | ~145 - 149 |
| C-3 | ~125 - 129 |
| C-5 | ~80 - 85 |
| -CH₃ | ~17 - 20 |
Detailed Experimental Protocol: NMR Sample Preparation
Following a standardized protocol is critical for obtaining high-quality, reproducible NMR spectra.[9]
-
Select an Appropriate Solvent: Choose a deuterated solvent that completely dissolves your compound. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If solubility is an issue, consider acetone-d₆, DMSO-d₆, or methanol-d₄.[1][5]
-
Determine Sample Mass: Weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.[10]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][5] Gently swirl or vortex the vial to ensure the sample is fully dissolved. Visually inspect for any remaining solid particles.
-
Filter if Necessary: If any particulate matter is visible, filter the solution. A simple way to do this is to take a Pasteur pipette, place a small plug of clean glass wool or cotton into the narrow section, and then pipette your sample solution through this filter into a clean NMR tube.[5]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid getting solution on the outside or upper inside walls of the tube.
-
Add Internal Standard (Optional): If quantitative analysis or a precise chemical shift reference is needed, add a small amount of an internal standard like tetramethylsilane (TMS). However, the residual solvent peak is often sufficient for referencing.[9]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.
Visualizations
Troubleshooting Workflow
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Scale-Up of 5-Iodo-3-methylpyridin-2-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Iodo-3-methylpyridin-2-amine synthesis.
Troubleshooting Guide
Scaling up the synthesis of this compound from laboratory to pilot or industrial scale can introduce a variety of challenges. This guide addresses common issues, their potential causes, and recommended solutions.
Issue 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting/Solution |
| Inefficient Mixing | In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. • Solution: Optimize the stirrer design (e.g., anchor, turbine) and agitation speed for the reactor geometry. Consider using baffles to improve turbulence. |
| Poor Temperature Control | Exothermic iodination reactions can be difficult to control at a larger scale, leading to byproduct formation. • Solution: Implement a more robust cooling system. Consider a semi-batch process where the iodinating agent is added portion-wise to manage the exotherm. |
| Sub-optimal Reagent Stoichiometry | The optimal ratio of iodinating agent to substrate may differ at a larger scale. Excess iodine can lead to di-iodination or other side reactions. • Solution: Re-optimize the stoichiometry at the new scale. Perform small-scale experiments that mimic the larger vessel's conditions. |
| Extended Reaction Time | Slower addition rates or heating/cooling cycles on a larger scale can increase overall reaction time, potentially leading to product degradation. • Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Quench the reaction as soon as the starting material is consumed to an acceptable level. |
Issue 2: Inconsistent Product Purity and Impurity Profile
| Potential Cause | Troubleshooting/Solution |
| Formation of Di-iodinated Species | Poor mixing or localized high concentrations of the iodinating agent can result in the formation of di-iodinated byproducts. • Solution: Ensure uniform and rapid dispersion of the iodinating agent. Consider reverse addition (adding the substrate to the iodinating agent). |
| Presence of Unreacted Starting Material | Incomplete reaction due to poor mixing, insufficient reaction time, or deactivation of the iodinating agent. • Solution: Improve mixing efficiency. Re-evaluate reaction time and temperature. Ensure the quality and activity of the iodinating agent. |
| Formation of Tar-like Impurities | Overheating or prolonged reaction times can lead to the degradation of starting materials or the product. The pyridine ring is susceptible to oxidation and polymerization under harsh conditions. • Solution: Maintain strict temperature control. Minimize reaction time. Consider the use of an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation. |
| Solvent-Related Impurities | The choice of solvent can impact solubility and reactivity on a larger scale. • Solution: Select a solvent in which both the substrate and the iodinating agent have good solubility. Ensure the solvent is dry and free of impurities that could interfere with the reaction. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting/Solution |
| Product Precipitation Issues | Changes in solubility and saturation points at different scales can affect crystallization or precipitation. • Solution: Re-optimize the crystallization/precipitation process by adjusting solvent composition, temperature, and cooling rate. Seeding with pure product crystals can aid in controlled crystallization. |
| Emulsion Formation During Work-up | Increased agitation and different vessel geometries can lead to stable emulsions during aqueous work-up. • Solution: Add a saturated brine solution to help break the emulsion. If possible, minimize vigorous agitation during the extraction phase. Consider using a different solvent system for extraction. |
| Product Loss During Filtration | Fine particles may pass through the filter medium, or the product may adhere to the filter cake. • Solution: Select a filter cloth with an appropriate pore size. Use a sequence of washes with a suitable solvent to recover the product from the filter cake. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of the iodination of 3-methylpyridin-2-amine?
A: Temperature control is paramount. The iodination of electron-rich pyridine rings is an exothermic process. Inadequate temperature control on a larger scale can lead to a runaway reaction, resulting in a significant increase in impurities and potential safety hazards.
Q2: Which iodinating agent is recommended for large-scale synthesis?
A: While various iodinating agents can be used, N-iodosuccinimide (NIS) is often preferred for its solid form, which is easier to handle than iodine monochloride (ICl) or molecular iodine (I₂). However, the choice of reagent will depend on factors such as cost, availability, and the specific reaction conditions. A comparative summary is provided below:
| Iodinating Agent | Advantages | Disadvantages |
| N-Iodosuccinimide (NIS) | Solid, easy to handle; relatively mild. | Can be more expensive. |
| Iodine (I₂) | Inexpensive and readily available. | Lower reactivity; can require an activating agent (e.g., an oxidizing agent or a silver salt). |
| Iodine Monochloride (ICl) | Highly reactive. | A corrosive liquid that can be difficult to handle on a large scale; can lead to chlorination byproducts. |
Q3: How can I minimize the formation of the di-iodinated byproduct?
A: To minimize di-iodination, you should:
-
Use a stoichiometric amount of the iodinating agent or a slight excess of the starting material.
-
Ensure efficient mixing to avoid localized high concentrations of the iodinating agent.
-
Maintain a low reaction temperature to control the reaction rate.
-
Consider a slow, controlled addition of the iodinating agent.
Q4: What are the recommended safety precautions for handling large quantities of iodinating agents?
A: Always work in a well-ventilated area, preferably a fume hood designed for large-scale reactions. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware of the specific hazards of the chosen iodinating agent by consulting its Safety Data Sheet (SDS). Have an appropriate quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any spills.
Experimental Protocols
General Protocol for Iodination using N-Iodosuccinimide (NIS) - Lab Scale
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-methylpyridin-2-amine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of NIS: Add N-iodosuccinimide (1.0-1.1 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Considerations for Scale-Up:
-
Reactor: Use a glass-lined or stainless steel reactor with a jacket for temperature control and an appropriate stirring mechanism.
-
Addition: The NIS can be added as a solid via a powder addition funnel or as a solution/slurry in the reaction solvent using a metering pump for better control.
-
Temperature Monitoring: Use multiple temperature probes to ensure uniform temperature throughout the reactor.
-
Purification: Recrystallization is generally more scalable than column chromatography. Develop a robust crystallization procedure at the lab scale before moving to a larger scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity in the scale-up process.
Technical Support Center: Palladium Catalyst Removal from 5-Iodo-3-methylpyridin-2-amine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of palladium catalysts from reaction mixtures involving 5-Iodo-3-methylpyridin-2-amine. Due to the coordinating nature of the pyridine nitrogen, removing palladium from such compounds presents unique challenges. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to assist in achieving the high purity levels required for pharmaceutical and research applications.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring of this compound. This nitrogen can coordinate with the palladium catalyst, forming stable, soluble complexes that are difficult to remove using standard purification methods like simple filtration.[1] This chelation effect can keep the palladium species dissolved in the organic phase along with the desired product.
Q2: What are the common methods for removing palladium from these types of reaction mixtures?
A2: The most common and effective methods include:
-
Filtration through Celite®: Primarily for removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium metal.[2][3]
-
Adsorption: Using materials like activated carbon to adsorb the palladium catalyst.[3][4][5]
-
Scavenging: Employing solid-supported reagents with high affinity for palladium, such as thiol- or amine-functionalized silica or polymers.[6][7][8]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[4]
-
Extraction: Using liquid-liquid extraction to partition soluble palladium salts into an aqueous phase.[2]
Q3: How do I choose the best palladium removal method for my experiment?
A3: The optimal method depends on several factors, including the form of the palladium residue (homogeneous or heterogeneous), the desired final purity of your product, and the scale of your reaction. A decision-making workflow is provided below to guide your selection.
Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[1]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures and provides step-by-step solutions.
Issue 1: High levels of palladium remain after filtration through Celite®.
-
Possible Cause: The palladium species is soluble and not in a filterable form. Filtration is only effective for heterogeneous catalysts.
-
Solution:
-
Switch to a Scavenger: Employ a solid-supported scavenger with a high affinity for palladium. Thiol-based scavengers are often effective.[9]
-
Induce Precipitation: Try adding an anti-solvent to precipitate the palladium complex before filtration.
-
Use Activated Carbon: Treat the solution with activated carbon to adsorb the soluble palladium, followed by filtration through Celite® to remove the carbon.[3][10]
-
Issue 2: Low efficiency of palladium scavengers.
-
Possible Cause: Incorrect scavenger selection, insufficient scavenger amount, or suboptimal reaction conditions.
-
Solution:
-
Scavenger Screening: Test a small panel of different scavengers (e.g., thiol-based, amine-based, or trimercaptotriazine-based) to find the most effective one for your specific system.
-
Optimize Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), reaction time, and temperature.[1]
-
Consider Palladium Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)).
-
Issue 3: Significant loss of the desired product during purification.
-
Possible Cause: The product may be adsorbing to the Celite®, activated carbon, or scavenger.
-
Solution:
-
Thorough Washing: After filtration, wash the filter cake (Celite®, carbon, or scavenger) with a generous amount of fresh solvent to recover any adsorbed product.
-
Reduce Adsorbent Amount: Use the minimum effective amount of the adsorbent or scavenger.
-
Change Solvent: A different solvent might reduce the non-specific binding of your product.
-
Alternative Method: If product loss remains high, consider crystallization as an alternative purification method.
-
Data Presentation: Efficiency of Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal methods from different sources. The effectiveness can vary based on the specific reaction conditions and the nature of the API.
| Method | Starting Pd (ppm) | Final Pd (ppm) | Efficiency (%) | Notes |
| Filtration through Celite® | 80 - 100 | Controlled | - | Effective for macroscopic palladium particles.[11] |
| Activated Carbon | 300 | < 1 | > 99.6 | Can lead to product loss due to non-specific adsorption.[11] |
| Activated Carbon + Chelating Agent | 9100 | < 273 | > 97 | A binary system can be more effective than activated carbon alone.[11] |
| Thiol-functionalized Silica Scavenger | 300 | < 1 | > 99.6 | Highly effective for achieving low ppm levels.[11] |
| Thiourea Alkyl Silica Scavenger | 150 - 220 | < 1 | > 99.5 | Effective for complete removal of all Pd species.[6] |
| Polystyrene-bound TMT Scavenger | ~800 | < 10 | > 98.7 | Reduces palladium content 100-1000 fold. |
| Recrystallization | 200 | < 10 | > 95 | Can be very effective, especially for late-stage purification. |
| Aqueous Bisulfite Treatment | 900 - 1500 | - | - | Forms an insoluble palladium complex that can be filtered off.[12] |
Experimental Protocols
Protocol 1: Palladium Removal using Filtration through Celite®
This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.
-
Preparation of Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a 1-2 cm thick layer of Celite® over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the solvent used in the reaction mixture.[9]
-
-
Filtration:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[9]
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Washing and Collection:
-
Wash the Celite® pad with fresh solvent to ensure all the product is recovered.
-
Collect the filtrate, which contains the product now free of heterogeneous palladium.
-
Protocol 2: Palladium Removal using Activated Carbon
This protocol is effective for adsorbing soluble palladium species.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).[4]
-
Addition of Activated Carbon: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).[3]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[3]
-
Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrates to obtain the purified product.[10]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[3]
Protocol 3: Palladium Removal using a Solid-Supported Scavenger (Batch Method)
This protocol utilizes a solid-supported scavenger to selectively bind and remove palladium.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.[1]
-
Washing and Concentration: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product. Combine the filtrate and the washings, and remove the solvent under reduced pressure.[4]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique such as ICP-MS.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. biotage.com [biotage.com]
- 8. spinchem.com [spinchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of 5-Iodo-3-methylpyridin-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 5-Iodo-3-methylpyridin-2-amine.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound and related pyridine compounds.
Q1: Why is my purified product showing peak tailing in TLC and HPLC analysis?
A1: Peak tailing is a frequent issue when purifying basic compounds like pyridines on silica gel.[1] This is primarily due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[1] This can lead to non-uniform elution and a smeared appearance of the product spot or peak.
Solutions:
-
Addition of a Basic Modifier: To mitigate tailing, add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.[2]
-
Use of an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Deactivated silica gel can also be employed to reduce the acidity of the stationary phase.
Q2: My compound is not eluting from the column, or the elution is very slow.
A2: This issue, often referred to as "streaking" or "no elution," can arise from several factors:
-
Inappropriate Solvent System: The eluent may not be polar enough to move the compound down the column. This compound is a relatively polar compound, and a non-polar eluent will result in very high retention.
-
Compound Instability: The compound may be degrading on the silica gel. While less common for this specific compound, it is a possibility for sensitive molecules. A 2D TLC can be performed to check for on-plate degradation.
-
Incorrect Solvent Polarity: Ensure that the solvents used for the mobile phase were mixed in the correct proportions and that the intended polarity was achieved.
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
Alternative Solvent Systems: For highly polar compounds, a more aggressive solvent system like methanol in dichloromethane might be necessary.[3] A common starting point for polar compounds is 5% methanol in dichloromethane.[3]
Q3: The separation between my product and impurities is poor.
A3: Poor resolution can be frustrating. Here are some common causes and their solutions:
-
Column Overload: Loading too much crude product onto the column can lead to broad bands that overlap.[1]
-
Improper Column Packing: Voids or channels in the silica gel bed can cause the solvent to flow unevenly, leading to poor separation.
-
Inadequate Solvent System: The chosen eluent may not have the optimal selectivity for your specific mixture of compounds.
Solutions:
-
Optimize Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Proper Packing Technique: Ensure the silica gel is packed uniformly as a slurry and that the bed is not disturbed when adding the sample or eluent.
-
Fine-tune the Eluent: Test various solvent systems using TLC to find one that provides the best separation (ideally, a ΔRf of at least 0.2 between the desired product and major impurities).
Frequently Asked Questions (FAQs)
Q: What is a good starting eluent system for the purification of this compound?
A: Based on protocols for structurally similar compounds such as 4-Iodopyridin-2-amine, a good starting point is a 1:1 mixture of hexane and ethyl acetate on a silica gel column. The polarity can then be adjusted based on the initial TLC analysis of the crude product.
Q: How can I load my sample onto the column if it is not very soluble in the eluent?
A: If your compound has poor solubility in the starting eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q: What is the best way to monitor the progress of the column chromatography?
A: Thin-layer chromatography (TLC) is the most common and effective method. Collect fractions of the eluate and spot them on a TLC plate alongside a spot of your crude starting material and a reference spot of the pure product (if available). This will allow you to track the elution of your desired compound and identify the fractions that contain it in pure form.
Experimental Protocols
Column Chromatography Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial eluent (e.g., 20% ethyl acetate in hexane).
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb onto the silica, then carefully add a thin layer of sand to protect the surface.
-
-
Elution:
-
Begin eluting with a low polarity solvent mixture (e.g., 20% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). A suggested gradient is from 20% to 50% ethyl acetate in hexane.
-
Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following table provides suggested solvent systems for the purification of aminopyridine derivatives. The optimal system for this compound should be determined empirically using TLC.
| Compound Class | Stationary Phase | Eluent System (v/v) | Polarity |
| Non-polar aminopyridines | Silica Gel | 5-20% Ethyl Acetate in Hexane | Low |
| Moderately polar aminopyridines | Silica Gel | 20-50% Ethyl Acetate in Hexane | Medium |
| Polar aminopyridines | Silica Gel | 5-10% Methanol in Dichloromethane | High |
| Basic aminopyridines | Silica Gel | 1:1 Hexane:Ethyl Acetate + 0.5% Triethylamine | Medium |
| Basic aminopyridines | Alumina (Neutral) | 10-30% Ethyl Acetate in Hexane | Medium-Low |
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Managing Temperature Control for Exothermic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing temperature control in exothermic reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring safer and more reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it a major concern with exothermic reactions?
A1: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[1][2] It begins when the heat generated by the reaction exceeds the rate of heat removal.[1][3] This excess heat increases the reaction mixture's temperature, which in turn accelerates the reaction rate, leading to a dangerous cycle of escalating heat production.[2][3] An approximate rule of thumb is that the reaction rate, and therefore heat generation, doubles for every 10°C rise in temperature.[3] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail catastrophically, resulting in explosions or the release of toxic materials.[1][4]
Q2: What are the primary causes of thermal runaway in a laboratory setting?
A2: Several factors can contribute to a thermal runaway event. These include, but are not limited to:
-
Inadequate Cooling: The cooling system's capacity is insufficient to remove the heat generated by the reaction. This is a common issue during scale-up, as the heat produced increases with the volume (cubed), while the heat removal surface area only increases by the square.[3]
-
Loss of Cooling: This can be due to equipment failure, such as a chiller malfunction or a loss of coolant flow.[5]
-
Incorrect Reagent Addition: Adding a reactant too quickly can lead to a rapid release of heat that overwhelms the cooling system. Conversely, adding a reactant too slowly to a cold reaction mixture can lead to an accumulation of unreacted material, which can then react all at once, causing a sudden and large exotherm.[6]
-
Poor Mixing: Inadequate agitation can lead to the formation of localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.[7] These hot spots can initiate a runaway reaction.
-
Human Error: Mistakes in the experimental procedure, such as incorrect concentrations or mischarging of reactants, can lead to unexpected and uncontrolled reactions.
Q3: How can I prevent the formation of localized hotspots in my reaction?
A3: Preventing localized hotspots is crucial for maintaining control over an exothermic reaction. Key strategies include:
-
Ensure Adequate Mixing: Vigorous and efficient stirring is essential to maintain a homogenous temperature throughout the reaction mixture. The choice of stirrer (e.g., overhead stirrer with appropriate impeller design) is critical and depends on the viscosity of the reaction medium.
-
Controlled Reagent Addition: Adding reactants at a controlled rate, sometimes subsurface, can help to disperse the heat of reaction more effectively.
-
Proper Reactor Design: Utilizing a reactor with a high surface area-to-volume ratio can improve heat transfer. For highly exothermic reactions, specialized reactors like microreactors or those with internal cooling coils can be beneficial.[8]
-
Use of a Diluent: Running the reaction in a suitable solvent can help to dissipate the heat generated.
Q4: My reaction shows no initial exotherm, but then experiences a sudden, sharp temperature increase. What is happening and how can I control it?
A4: This phenomenon is known as a delayed exotherm or an induction period. It occurs when there is an accumulation of unreacted starting material before the reaction initiates, leading to a sudden and rapid release of heat once the reaction begins.[6][9] To manage this:
-
Ensure Reaction Initiation: Before adding the bulk of the reactants, ensure that the reaction has been initiated. This can often be observed as a slight, controlled temperature increase.
-
Controlled Addition Rate: Once initiation is confirmed, proceed with a controlled addition of the remaining reactants.
-
Maintain Adequate Cooling: Have a robust cooling system in place, capable of handling the potential exotherm from the accumulated reagent.
-
Consider a "Heel": In some cases, starting the reaction with a small amount of pre-reacted material (a "heel") can help to ensure a smooth initiation.
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Rise (Thermal Runaway)
| Potential Cause | Immediate Action | Preventative Measures |
| Reagent addition is too fast. | 1. Immediately stop the addition of all reagents. 2. Apply maximum cooling to the reactor (e.g., lower cooling bath temperature, increase coolant flow). | - Determine the maximum safe addition rate through reaction calorimetry studies. - Use an automated dosing system with temperature feedback control.[5] |
| Cooling system failure. | 1. Stop all reagent and heat input. 2. If safe, add a pre-determined quenching agent to stop the reaction. 3. Prepare for emergency pressure relief. | - Regularly inspect and maintain cooling equipment. - Install alarms for cooling system failures. - Have a documented emergency shutdown procedure. |
| Accumulation of unreacted starting material. | 1. Stop reagent addition. 2. Maintain vigorous stirring to ensure homogeneity. 3. Apply cooling and be prepared for a significant exotherm. | - Ensure reaction initiation before proceeding with large-scale addition. - Understand the reaction kinetics to avoid conditions that lead to accumulation. |
Issue 2: Localized Hotspot Formation
| Potential Cause | Immediate Action | Preventative Measures |
| Inadequate mixing or stirring. | 1. Increase the stirring speed. 2. If possible and safe, improve the agitator's position. | - Select an appropriate stirrer and impeller for the reaction scale and viscosity. - Visually confirm good mixing during initial small-scale experiments. |
| Addition of a reactant in one location. | 1. Stop the addition. 2. If possible, change the addition point to a location with better mixing (e.g., subsurface near the impeller). | - Use a dip tube for subsurface addition. - Consider multiple addition points for larger reactors. |
Quantitative Data for Temperature Control
Effective temperature control relies on understanding the heat transfer characteristics of the experimental setup. The overall heat transfer coefficient (U) is a key parameter.
Table 1: Typical Overall Heat Transfer Coefficients (U) for Laboratory Reactors
| Reactor Type | Cooling/Heating Method | Typical U-value (W/m²K) | Notes |
| Glass-Lined Steel Vessel | Jacketed | 100 - 350[10] | The glass lining significantly impacts the overall heat transfer.[9] |
| Stainless Steel Vessel | Jacketed | 200 - 600 | Higher thermal conductivity of steel compared to glass. |
| Round Bottom Flask (Glass) | Water Bath | 230 - 360 | Varies with flask size; smaller flasks generally have higher U-values. |
| Glass Reactor | Half-coil Jacket | 416 - 453[9] | Increased fluid velocity in the jacket can improve heat transfer compared to a standard jacket.[9] |
Note: These values are approximate and can be influenced by factors such as agitation speed, fluid properties, and the presence of fouling.
Experimental Protocols
A thorough understanding of the reaction's thermal properties is essential for safe scale-up. Reaction calorimetry is a critical tool for obtaining this information.
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the heat of reaction for a substance or reaction mixture.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure sample pans (e.g., stainless steel, gold-plated)
-
Sample (5-20 mg)
-
Inert reference material
Procedure:
-
Sample Preparation: Accurately weigh 5-20 mg of the sample into a high-pressure DSC pan. For solutions, ensure the pan is hermetically sealed to prevent solvent evaporation. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Experimental Program:
-
Equilibrate the system at a starting temperature well below the expected reaction onset.
-
Ramp the temperature at a constant rate, typically 2-10 °C/min.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the onset temperature of any exothermic or endothermic events.
-
Integrate the peak area to calculate the enthalpy change (ΔH) of the reaction or decomposition.
-
Protocol 2: Isothermal Reaction Calorimetry
Objective: To measure the heat evolution of a reaction under isothermal conditions to determine reaction kinetics and total heat of reaction.
Materials:
-
Reaction calorimeter (e.g., RC1)
-
Jacketed reactor of appropriate volume
-
Temperature probes for both the reactor and the jacket
-
Stirrer
-
Dosing pump for reagent addition
Procedure:
-
System Calibration: Before the reaction, perform a calibration to determine the overall heat transfer coefficient (UA). This is typically done by introducing a known amount of heat using an electrical heater and measuring the temperature difference between the reactor and the jacket.
-
Reaction Setup:
-
Charge the reactor with the initial reactants and solvent.
-
Bring the reactor contents to the desired reaction temperature and allow the system to reach thermal equilibrium.
-
-
Initiate Reaction and Data Collection:
-
Start the controlled addition of the limiting reagent using the dosing pump.
-
The calorimeter's control system will adjust the jacket temperature to maintain a constant reactor temperature.
-
Continuously record the reactor temperature, jacket temperature, and reagent addition rate.
-
-
Data Analysis:
-
The heat flow from the reaction at any given time is calculated using the equation: q = UA(Tr - Tj) where q is the heat flow, U is the overall heat transfer coefficient, A is the heat transfer area, Tr is the reactor temperature, and Tj is the jacket temperature.
-
Integrate the heat flow over time to determine the total heat of reaction.
-
The heat flow profile can be used to determine the reaction kinetics.
-
Mandatory Visualizations
Caption: Troubleshooting decision tree for a thermal runaway event.
Caption: Experimental workflow for thermal hazard assessment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 3. blocksandarrows.com [blocksandarrows.com]
- 4. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 5. Pharma Engineering: Overall Heat Transfer Co-Efficient Calculation [pharmacalculations.com]
- 6. researchgate.net [researchgate.net]
- 7. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 8. thermopedia.com [thermopedia.com]
- 9. digital.wpi.edu [digital.wpi.edu]
- 10. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
Technical Support Center: Minimizing Homocoupling of 5-Iodo-3-methylpyridin-2-amine
This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of homocoupling (dimerization) of 5-iodo-3-methylpyridin-2-amine in palladium-catalyzed cross-coupling reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem?
A1: Homocoupling is a prevalent side reaction in cross-coupling chemistry where two molecules of the same starting material react to form a symmetrical dimer. In the case of this compound, this results in the formation of 3,3'-dimethyl-[5,5'-bipyridine]-2,2'-diamine. This side reaction is problematic because it consumes the valuable aryl iodide starting material, reduces the yield of the intended product, and the resulting dimer can be difficult to separate from the desired product due to similar physical properties, complicating purification.[1]
Q2: What are the primary causes of homocoupling for an electron-rich aryl iodide like this compound?
A2: The primary drivers of homocoupling are the presence of dissolved oxygen and/or palladium(II) species in the reaction mixture.[1] Oxygen can promote the oxidative homocoupling of coupling partners.[2] Furthermore, if a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its incomplete reduction to the active Pd(0) catalytic species can lead to a Pd(II)-mediated homocoupling pathway.[1] The electron-donating amino group on the pyridine ring increases electron density, making the C-I bond highly susceptible to oxidative addition, which can sometimes accelerate side reactions if conditions are not optimal.
Q3: How does the choice of palladium precursor—Pd(0) vs. Pd(II)—affect homocoupling?
A3: The choice of palladium precursor is critical. The active catalyst in most cross-coupling cycles is a Pd(0) species.[3]
-
Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require an in situ reduction to Pd(0) to initiate the catalytic cycle. If this reduction is slow or incomplete, the remaining Pd(II) can stoichiometrically promote homocoupling.[1]
-
Pd(0) precursors (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) enter the catalytic cycle directly, minimizing the amount of Pd(II) available for side reactions and thus often reducing the rate of homocoupling.
Q4: Can the specific type of cross-coupling reaction influence the likelihood of homocoupling?
A4: Yes. For instance, in Sonogashira couplings, the copper(I) co-catalyst, while increasing the reaction rate, can also promote the oxidative homocoupling of the terminal alkyne partner (known as Glaser coupling).[4][5] This is a distinct homocoupling pathway that must be considered in addition to the potential dimerization of the aryl iodide. Opting for a copper-free Sonogashira protocol is a common strategy to avoid this specific side product.[5]
Troubleshooting Guide
Problem: My reaction shows significant formation of the 3,3'-dimethyl-[5,5'-bipyridine]-2,2'-diamine byproduct.
| Possible Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Oxygen can facilitate oxidative homocoupling. It is crucial to ensure the reaction is performed under strictly anaerobic conditions. Solution: Rigorously degas all solvents (including water, if used) and the reaction vessel. This can be achieved by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using several "freeze-pump-thaw" cycles for particularly sensitive reactions.[2] |
| Presence of Active Pd(II) Species | Pd(II) species can directly mediate the homocoupling of the aryl iodide. This is common when using Pd(II) precatalysts without sufficient reduction. Solution: Switch to a Pd(0) precatalyst like Pd₂(dba)₃. Alternatively, if using a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent that will not interfere with the main catalytic cycle. |
| Suboptimal Ligand Choice | The ligand's steric and electronic properties are crucial for stabilizing the palladium center and facilitating the desired reductive elimination over side reactions. Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or chelating ligands like Xantphos, dppf). These ligands can promote the formation of the cross-coupled product.[2] |
| Inappropriate Base or Solvent | The base and solvent system can significantly influence reaction kinetics and selectivity. A base that is too strong or a solvent that is poorly matched can lead to side reactions. Solution: Perform a systematic optimization of the base and solvent. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, NaOt-Bu or LHMDS are often used. Solvents like dioxane, toluene, or DMF are common starting points. |
Data Presentation
The following tables present hypothetical data based on established chemical principles to illustrate the impact of reaction parameters on selectivity.
Table 1: Effect of Palladium Source and Oxygen on Homocoupling (Reaction: Suzuki coupling of this compound with phenylboronic acid)
| Entry | Palladium Source | Atmosphere | Yield of Cross-Product | Yield of Homocoupling Product |
| 1 | Pd(OAc)₂ (2 mol%) | Air | 45% | 40% |
| 2 | Pd(OAc)₂ (2 mol%) | N₂ (degassed) | 75% | 15% |
| 3 | Pd₂(dba)₃ (1 mol%) | N₂ (degassed) | 92% | <5% |
Table 2: Influence of Ligand Choice on Reaction Outcome (Reaction: Conditions from Entry 3 above)
| Entry | Ligand (2.5 mol%) | Yield of Cross-Product | Yield of Homocoupling Product |
| 1 | PPh₃ | 68% | 12% |
| 2 | dppf | 85% | 7% |
| 3 | XPhos | 95% | <2% |
Experimental Protocols
Protocol 1: General Procedure for Rigorous Degassing
-
Combine the aryl halide, coupling partner, base, and any solid additives in a dry reaction flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum for 5-10 minutes to remove air from the headspace and solids.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Repeat the evacuate/backfill cycle two more times.
-
Add the previously degassed solvent(s) via syringe. To degas solvents, sparge with an inert gas for at least 30 minutes prior to use.
-
Finally, add the catalyst and ligand (often as a solution in degassed solvent) to the reaction mixture under a positive pressure of inert gas.
Protocol 2: Optimized Suzuki-Miyaura Coupling Protocol
-
To a degassed reaction vial, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the aryl iodide).
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure before purification.
Protocol 3: Copper-Free Sonogashira Coupling Protocol
-
To a degassed reaction vial, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv, or an amine base like diisopropylamine).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Add degassed solvent (e.g., DMF or THF).
-
Seal the vial and stir the reaction at a temperature ranging from room temperature to 65 °C, depending on substrate reactivity.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Caption: Desired cross-coupling pathway versus the undesired homocoupling side reaction.
References
Validation & Comparative
Comparative 13C NMR Analysis: 5-Iodo-3-methylpyridin-2-amine and its Analogue
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Iodo-3-methylpyridin-2-amine and the closely related compound, 2-amino-3-methylpyridine. Understanding the ¹³C NMR spectral characteristics is crucial for the structural elucidation and purity assessment of these compounds, which are valuable intermediates in pharmaceutical research and development. This document presents a side-by-side comparison of predicted data for the target molecule with experimental data from its non-iodinated analogue, offering insights into the electronic effects of the iodine substituent on the pyridine ring.
Data Presentation: ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental data for 2-amino-3-methylpyridine. The assignments are based on established substituent effects on the pyridine ring and computational predictions.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 2-amino-3-methylpyridine |
| C2 | 158.5 | 158.4 |
| C3 | 120.8 | 117.9 |
| C4 | 148.9 | 147.5 |
| C5 | 83.0 | 113.8 |
| C6 | 150.2 | 137.9 |
| CH₃ | 17.5 | 17.2 |
Note: Predicted data for this compound was obtained from computational models. Experimental data for 2-amino-3-methylpyridine is sourced from publicly available spectral databases.
Analysis and Comparison
The introduction of an iodine atom at the C5 position of the 2-amino-3-methylpyridine scaffold induces significant changes in the ¹³C NMR spectrum, primarily due to the heavy atom effect and its influence on the electronic environment of the pyridine ring.
-
C5 (Iodo-substituted carbon): The most dramatic shift is observed at C5, where the predicted chemical shift is approximately 83.0 ppm. This substantial upfield shift (compared to the unsubstituted analogue's C5 at 113.8 ppm) is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon nucleus.
-
Adjacent Carbons (C4 and C6): The carbons adjacent to the site of iodination, C4 and C6, are predicted to experience a downfield shift. This is attributed to the electron-withdrawing inductive effect of the iodine atom, which deshields the neighboring carbon nuclei.
-
Other Ring Carbons (C2 and C3): The chemical shifts of C2 and C3 are less affected, although minor shifts are predicted due to the overall change in the electronic distribution within the pyridine ring.
-
Methyl Group (CH₃): The chemical shift of the methyl group is predicted to be minimally affected by the iodine substituent at the distant C5 position.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹³C NMR spectra for pyridine derivatives like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters (Typical for a 400 MHz spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: Specify the deuterated solvent used for locking and referencing.
-
Temperature: 298 K (25 °C).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).
-
Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of the Analysis Workflow
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound, from data acquisition to comparative analysis.
Caption: Workflow for ¹³C NMR analysis.
Reactivity Face-Off: 5-Iodo- vs. 5-Bromo-3-methylpyridin-2-amine in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the synthesis of novel pharmaceutical agents and functional materials, 5-halo-3-methylpyridin-2-amines serve as pivotal building blocks. The choice between a bromo or iodo substituent at the 5-position can significantly influence the reactivity of the molecule in palladium-catalyzed cross-coupling reactions, impacting reaction efficiency, required conditions, and overall yield. This guide provides an objective comparison of the reactivity of 5-iodo-3-methylpyridin-2-amine and 5-bromo-3-methylpyridin-2-amine in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis is supported by theoretical principles and available experimental data for structurally similar compounds.
Theoretical Underpinnings of Reactivity
The generally accepted trend in reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond, compared to the C-Br bond, facilitates the oxidative addition of the palladium(0) catalyst to the aryl halide, which is often the rate-determining step in the catalytic cycle. Consequently, aryl iodides typically react faster and under milder conditions than their bromo counterparts. For heteroaromatic systems like pyridines, the position of the halogen and the electronic nature of other substituents also play a crucial role in modulating reactivity.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Experimental data for the coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids demonstrates moderate to good yields. Given the higher reactivity of the C-I bond, this compound is expected to exhibit superior performance, likely affording higher yields in shorter reaction times and potentially at lower temperatures.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 75 |
| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 80 |
Data adapted from a study on the closely related isomer, 5-bromo-2-methylpyridin-3-amine.[1][2]
Expected Reactivity of this compound:
-
Reaction Times: Shorter reaction times are anticipated compared to the bromo analog under identical conditions.
-
Reaction Temperatures: The potential for lower reaction temperatures exists.
-
Catalyst Loading: It may be possible to achieve comparable or higher yields with lower catalyst loading.
-
Yields: Generally expected to be higher than those obtained with the bromo-derivative.
References
A Comparative Guide to HPLC Purity Analysis of 5-Iodo-3-methylpyridin-2-amine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Iodo-3-methylpyridin-2-amine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, supported by detailed experimental protocols and illustrative data.
Comparison of Analytical Techniques for Purity Analysis
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and instrument availability. High-Performance Liquid Chromatography (HPLC) is the most prevalent method for non-volatile and thermally labile compounds like substituted pyridines. However, Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) can serve as valuable orthogonal techniques.
Table 1: Comparison of Analytical Technique Performance
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation based on differential migration of ions in an electric field. |
| Applicability | Ideal for non-volatile and thermally sensitive compounds. | Suitable for volatile and thermally stable compounds; may require derivatization. | Excellent for charged species and offers high separation efficiency. |
| Typical Impurities Detected | Starting materials, by-products (e.g., isomers, di-iodinated species), reagent residues (e.g., succinimide). | Volatile impurities, residual solvents. | Ionic impurities, isomers. |
| Illustrative Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Illustrative Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 98.0% - 102.0% |
| Illustrative Precision (% RSD) | ≤ 1.5% | ≤ 2.5% | ≤ 2.0% |
| Analysis Time | 15 - 30 minutes | 10 - 25 minutes | 10 - 20 minutes |
| Key Advantages | High resolution, robust, quantitative accuracy, suitable for a wide range of compounds without derivatization. | High sensitivity and specificity (mass detection), excellent for volatile impurities. | High efficiency, minimal solvent usage, orthogonal separation mechanism. |
| Key Limitations | Higher solvent consumption, potential for peak tailing with basic amines. | Requires analyte to be thermally stable and volatile, potential for sample degradation at high temperatures. | Can be less robust, sensitive to matrix effects, may require specific buffer systems. |
Note: The quantitative data in this table is illustrative and represents typical performance for the analysis of substituted pyridine compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below is a recommended HPLC protocol for this compound, adaptable from established methods for similar halogenated aminopyridines.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed to separate this compound from its potential impurities, such as the starting material (3-methylpyridin-2-amine) and related by-products.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 15 20 80 25 80 26 15 | 30 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of about 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
Table 2: Illustrative HPLC Data for Purity Analysis
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Response Factor |
| 3-methylpyridin-2-amine (Impurity) | 3.5 | 0.29 | 1.10 |
| Succinimide (Impurity) | 2.1 | 0.18 | 0.85 |
| This compound | 12.0 | 1.00 | 1.00 |
| Di-iodo-3-methylpyridin-2-amine (Impurity) | 18.5 | 1.54 | 0.95 |
Note: This data is illustrative and may vary depending on the specific HPLC system and conditions.
Mandatory Visualizations
Diagrams illustrating workflows and relationships are essential for clear communication in scientific documentation.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Comparison of primary and orthogonal analytical techniques.
X-ray Crystal Structure of 5-Iodo-3-methylpyridin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide aims to provide a comparative analysis of the X-ray crystal structure of 5-Iodo-3-methylpyridin-2-amine and its derivatives. However, a comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), and a review of relevant chemical and patent literature, did not yield a specific, publicly available X-ray crystal structure for this compound or its closely related derivatives.
While the synthesis and chemical properties of this compound are documented in various sources, detailed experimental crystallographic data, such as a Crystallographic Information File (CIF), is not readily accessible. This information is crucial for a detailed comparative analysis of bond lengths, bond angles, and packing interactions within the crystal lattice.
Potential Alternative Compounds for Comparison
In the absence of crystallographic data for the target compound, researchers may consider examining the crystal structures of analogous pyridine derivatives to infer potential structural features. While not direct substitutes, the following classes of compounds, for which crystal structure data is more commonly available, could offer insights into the solid-state behavior of substituted aminopyridines:
-
Other Halogenated 2-Aminopyridines: Structures of chloro- and bromo-substituted 2-aminopyridines can provide information on the influence of halogens on crystal packing and intermolecular interactions.
-
Methylated 2-Aminopyridines: The crystal structures of various methylated 2-aminopyridine isomers can illustrate the impact of the methyl group's position on the overall molecular conformation and hydrogen bonding networks.
It is important to note that direct extrapolation of structural parameters from these alternatives to this compound should be done with caution, as the presence and position of the iodo and methyl groups will uniquely influence its crystal packing and intermolecular interactions.
Experimental Workflow for X-ray Crystallography
For researchers intending to determine the crystal structure of this compound or its derivatives, a typical experimental workflow is outlined below. This process is fundamental for obtaining the quantitative data required for a thorough structural analysis and comparison.
Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.
Conclusion
A detailed comparative guide on the X-ray crystal structure of this compound derivatives cannot be provided at this time due to the lack of publicly available experimental data. The scientific community would benefit from the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis of this compound and its derivatives to enable a deeper understanding of their structure-property relationships. Such data would be invaluable for researchers in medicinal chemistry and materials science.
Comparative Biological Activity of 5-Iodo-3-methylpyridin-2-amine and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 5-Iodo-3-methylpyridin-2-amine and its structural analogues, supported by experimental data. The following sections detail the inhibitory activities of these compounds against various biological targets, present detailed experimental protocols, and visualize key cellular pathways.
While specific biological activity data for this compound is not extensively available in the public domain, the broader class of substituted 2-aminopyridines has been widely investigated for various therapeutic applications. These compounds serve as versatile scaffolds in medicinal chemistry.[1] This guide leverages available data on close structural analogues to provide insights into the potential biological activities of this compound and to highlight the structure-activity relationships (SAR) within this chemical series.
Comparative Biological Activity
Substituted 2-aminopyridine derivatives have demonstrated significant potential as inhibitors of various enzymes and as anticancer and antimicrobial agents. The nature and position of substituents on the pyridine ring play a crucial role in determining the biological activity and selectivity of these compounds.
A study on a series of pyridine-based compounds revealed their potential as anticancer agents against various human cancer cell lines. The antiproliferative activity was found to be dependent on the number and position of substituents such as methoxy (-OCH3), amino (-NH2), and hydroxyl (-OH) groups, as well as halogens.[2] While this particular study did not include this compound, the findings suggest that halogen substitution can significantly influence anticancer potency.
A comparative analysis of 2-amino-5-bromo-4-methylpyridine analogues has shown their potent inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. The data from this study provides a valuable framework for understanding how substitutions on the 2-aminopyridine core affect iNOS inhibition.
| Compound ID | 6-Substituent | iNOS IC50 (nM) |
| 1 | -H | 28 |
| 2 | -CH(CH3)2 | 11 |
| 3 | -CH2CH2OH | 14 |
| 4 | -CH2CH2F | 9 |
| 5 | -CH2CHF2 | 18 |
| 6 | -CH2CF3 | 20 |
| 7 | -(CH2)2CH2OH | 23 |
| 8 | -(CH2)2CH2F | 15 |
Data extracted from a study on 2-amino-5-bromo-4-methylpyridine analogues.
This data highlights that substitution at the 6-position of the 2-aminopyridine ring significantly impacts iNOS inhibitory activity. For instance, the introduction of a fluorinated ethyl group (compound 4) resulted in the most potent inhibition in this series. While this compound was not tested, this SAR data suggests that modifications at other positions, such as the 5-position with an iodo group, would also modulate the biological activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used in the evaluation of substituted 2-aminopyridine analogues.
This assay determines the ability of a compound to inhibit the activity of the iNOS enzyme.
-
Materials :
-
Recombinant human iNOS enzyme
-
L-[14C]arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (H4B)
-
Calmodulin
-
EGTA
-
HEPES buffer
-
Test compounds (e.g., 2-aminopyridine analogues)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
-
-
Procedure :
-
A reaction mixture is prepared containing HEPES buffer, NADPH, H4B, calmodulin, EGTA, and the iNOS enzyme.
-
The test compounds are added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of L-[14C]arginine.
-
The mixture is incubated for a specified time at 37°C.
-
The reaction is terminated by adding a stop buffer containing Dowex AG 50W-X8 resin.
-
The resin binds unreacted L-[14C]arginine, while the product, L-[14C]citrulline, remains in the supernatant.
-
The mixture is centrifuged, and an aliquot of the supernatant is mixed with a scintillation cocktail.
-
The amount of L-[14C]citrulline is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
-
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials :
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
-
-
Procedure :
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Caption: Simplified iNOS signaling pathway and the point of inhibition by 2-aminopyridine analogues.
Caption: General experimental workflow for the in vitro screening of novel chemical entities.
References
assessing the stability of 5-Iodo-3-methylpyridin-2-amine under different conditions
A Comparative Guide to the Stability of 5-Iodo-3-methylpyridin-2-amine
This guide provides a comprehensive assessment of the stability of this compound under various stress conditions. For comparative purposes, this guide includes a parallel analysis of 2-Amino-3-methylpyridine, a structurally similar compound lacking the iodo-substituent. The stability of these compounds is a critical factor in their handling, storage, and application in research and development, particularly in the pharmaceutical and agrochemical industries.
The information presented herein is intended for researchers, scientists, and drug development professionals. It outlines standard methodologies for conducting forced degradation studies and provides a framework for data presentation and interpretation.
General Stability Profile:
This compound is generally considered stable when stored in a cool, dry, and dark environment. It is known to be light-sensitive and should be protected from light to prevent degradation. It is incompatible with strong oxidizing agents.
2-Amino-3-methylpyridine is also stable under normal storage conditions. It is advised to avoid high temperatures, direct sunlight, and contact with air. Incompatibility with strong acids and strong oxidizing agents has been noted.
While these general guidelines are useful, detailed experimental data from forced degradation studies are essential for a thorough understanding of the stability profile of these compounds. The following sections provide standardized protocols for such studies and templates for presenting the resulting data.
Data Presentation
The following tables summarize the expected data from forced degradation studies on this compound and 2-Amino-3-methylpyridine.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | % Degradation | No. of Degradants | Major Degradant(s) (if identified) |
| Hydrolytic | 0.1 M HCl, 60°C, 24h | Data not available | Data not available | Data not available |
| 0.1 M NaOH, 60°C, 24h | Data not available | Data not available | Data not available | |
| Neutral (Water), 60°C, 24h | Data not available | Data not available | Data not available | |
| Oxidative | 3% H₂O₂, RT, 24h | Data not available | Data not available | Data not available |
| Thermal | Solid state, 80°C, 7 days | Data not available | Data not available | Data not available |
| Photolytic | Solid state, ICH Q1B | Data not available | Data not available | Data not available |
| Solution, ICH Q1B | Data not available | Data not available | Data not available |
Table 2: Summary of Forced Degradation Studies for 2-Amino-3-methylpyridine
| Stress Condition | Parameters | % Degradation | No. of Degradants | Major Degradant(s) (if identified) |
| Hydrolytic | 0.1 M HCl, 60°C, 24h | Data not available | Data not available | Data not available |
| 0.1 M NaOH, 60°C, 24h | Data not available | Data not available | Data not available | |
| Neutral (Water), 60°C, 24h | Data not available | Data not available | Data not available | |
| Oxidative | 3% H₂O₂, RT, 24h | Data not available | Data not available | Data not available |
| Thermal | Solid state, 80°C, 7 days | Data not available | Data not available | Data not available |
| Photolytic | Solid state, ICH Q1B | Data not available | Data not available | Data not available |
| Solution, ICH Q1B | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines. These protocols are designed to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
General Preparation
-
Sample Preparation: Prepare a stock solution of the test compound (this compound or 2-Amino-3-methylpyridine) in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Control Samples: For each stress condition, a control sample of the compound in the same solvent should be stored under normal conditions (e.g., 25°C/60% RH) and protected from light. A blank solution (solvent without the compound) should also be subjected to the same stress conditions.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute to a final concentration suitable for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute to a final concentration suitable for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Dilute to a final concentration suitable for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for analysis.
Thermal Degradation
-
Solid State:
-
Place a known amount of the solid compound in a suitable container.
-
Store the container in a temperature-controlled oven at 80°C for 7 days.
-
After the specified time, dissolve the sample in a suitable solvent for analysis.
-
-
Solution State:
-
Prepare a solution of the compound in a suitable solvent.
-
Store the solution in a temperature-controlled oven at 60°C for 24 hours.
-
Cool the solution to room temperature for analysis.
-
Photolytic Degradation
-
Solid State and Solution:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, prepare solutions of the solid sample and analyze both the solid and solution samples.
-
Analytical Method
-
A stability-indicating high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV-Vis) should be used to analyze the stressed samples. The method should be capable of separating the parent compound from its degradation products.
-
Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.
Visualizations
The following diagrams illustrate the workflow for the forced degradation studies and a conceptual signaling pathway for stability assessment.
Caption: Workflow for Forced Degradation Studies.
Caption: Conceptual Pathway for Stability Assessment.
Safety Operating Guide
Proper Disposal of 5-Iodo-3-methylpyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Iodo-3-methylpyridin-2-amine, a halogenated pyridine derivative. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a toxic solid.[1] It is harmful if swallowed and can be fatal if it comes into contact with the skin. It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | Fatal in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., butyl rubber)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection if dust is generated
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Characterize the waste: this compound is a halogenated organic compound.[3][4]
-
Segregate the waste: Do not mix this compound waste with other waste streams, particularly non-halogenated solvents or incompatible materials such as strong acids or bases.[5][6] Keep it in its original container or a designated, compatible, and clearly labeled waste container.[3]
2. Waste Collection and Storage:
-
Use a designated, leak-proof container made of a compatible material (e.g., polyethylene or glass).[3]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7] The storage area should be secure and accessible only to authorized personnel.
3. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Avoid generating dust.[2]
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[3]
-
Carefully collect the absorbed material into a designated hazardous waste container.[3]
-
Do not allow the chemical to enter drains or waterways.[2][3]
4. Final Disposal:
-
This compound must be disposed of as hazardous waste through an approved waste disposal plant.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Iodo-3-methylpyridin-2-amine
Essential Safety and Handling Guide for 5-Iodo-3-methylpyridin-2-amine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
Based on data for structurally similar compounds, this compound is anticipated to be toxic if swallowed or in contact with skin, and may cause severe skin and eye irritation or damage.[1] It is also expected to be harmful to aquatic life. The following table summarizes the key hazard information.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H318, H319 | Causes serious eye damage or irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a face shield.[1][2] | Protects against splashes and airborne particles that can cause serious eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Prevents skin contact, which can cause irritation and toxicity.[1][4] Gloves should be disposed of properly after use.[2] |
| Body Protection | A laboratory coat, a complete suit protecting against chemicals, long pants, and closed-toe shoes.[2][4] | Minimizes the risk of accidental skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] If dust or aerosols are generated, a NIOSH-approved respirator is required.[2] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to use.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control dust and vapors.[1][4][5]
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are accessible and unobstructed.[5]
-
Area Designation: Designate a specific area for handling the compound to contain potential spills.[5]
Donning Personal Protective Equipment
-
Before handling the substance, put on all required PPE as specified in the table above.
Handling the Compound
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure and dust generation.[6] Use non-sparking tools.[1]
-
Spill Prevention: Handle the compound carefully to avoid spills.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[6][7] Avoid contact with skin and eyes.[1]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[6]
-
PPE Removal: Remove and properly dispose of contaminated gloves and other disposable PPE.[2][8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Discharge into the environment must be avoided.[1]
Waste Collection
-
Collect all solid and liquid waste containing the compound in clearly labeled, sealed, and appropriate hazardous waste containers.[2][9]
-
Do not mix with other incompatible waste streams.
Disposal Procedure
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.[6]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Contaminated packaging should be disposed of as unused product.[2]
Emergency Procedures
Spill Management
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[5] Clean the spill area with a suitable solvent and then wash with soap and water.[5]
-
Large Spills: For large spills, evacuate the area, remove all sources of ignition, and contact the appropriate emergency response team.[1]
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area immediately with plenty of soap and water.[1][4] Consult a doctor.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call a doctor or Poison Control Center immediately.[1]
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Amino-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 8. pppmag.com [pppmag.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
